(S,S)-(-)-Hydrobenzoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357389, DTXSID801021449 | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-48-1, 2325-10-2 | |
| Record name | Hydrobenzoin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrobenzoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENZOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROBENZOIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S,S)-(-)-Hydrobenzoin: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,S)-(-)-hydrobenzoin, a pivotal chiral diol in asymmetric synthesis. The document details its synthesis via the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595), outlines its key physicochemical properties, and discusses its significant applications in the fields of pharmaceutical development and chiral catalysis.
Introduction
This compound, also known as (1S,2S)-1,2-diphenyl-1,2-ethanediol, is a C2-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in organic synthesis.[1][2][3][4] Its unique stereochemistry is instrumental in the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.[2][5] The Sharpless asymmetric dihydroxylation provides a reliable and highly enantioselective route to this valuable compound.[5][6][7]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [8] |
| CAS Number | 2325-10-2 | [8] |
| Melting Point | 148-150 °C | [3][8][9] |
| Optical Rotation [α]²⁴/D | -94° (c = 2.5 in ethanol) | [8] |
| Enantiomeric Excess (ee) | ≥99% (GLC) | [8] |
| Appearance | White or off-white crystalline powder | [1] |
Synthesis: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
The most common and efficient method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of trans-stilbene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, is typically used to produce the (S,S)-enantiomer.
Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the Sharpless asymmetric dihydroxylation.[10][11]
Materials:
-
trans-Stilbene
-
AD-mix-α
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol (B129727) or Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Add trans-stilbene (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and warm the mixture to room temperature. Continue stirring for approximately one hour.
-
Extraction: Add ethyl acetate (10 mL per 1 mmol of olefin) to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from hot methanol or ethanol to obtain a white crystalline solid.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, finding utility in several key areas:
-
Chiral Ligands: It serves as a precursor for the synthesis of more complex chiral ligands that are employed in a variety of metal-catalyzed asymmetric reactions.
-
Chiral Auxiliaries: The hydroxyl groups can be derivatized to introduce a chiral influence on a prochiral substrate, directing the stereochemical outcome of a reaction.[2]
-
Chiral Building Blocks: The inherent C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.[2][5]
Its applications extend to pharmaceutical development, where it is an important intermediate for synthesizing enantiomerically pure drugs, thereby enhancing their efficacy and reducing potential side effects.[1][2]
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is dictated by the choice of the chiral ligand. The use of AD-mix-α, containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, leads to the formation of the (S,S)-diol. Conversely, AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL, yields the enantiomeric (R,R)-diol. This relationship is depicted in the following diagram.
Caption: Ligand-based stereocontrol in the Sharpless asymmetric dihydroxylation.
Conclusion
This compound is a highly valuable chiral diol with significant applications in asymmetric synthesis and drug development. The Sharpless asymmetric dihydroxylation of trans-stilbene provides an efficient and highly stereoselective route to this compound. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S,S)-(-)-氢化苯偶姻 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 2325-10-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of (S,S)-(-)-Hydrobenzoin
An In-depth Technical Guide to (S,S)-(-)-Hydrobenzoin: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
This compound, a chiral diol, is a versatile and valuable molecule in the fields of organic synthesis and pharmaceutical development. Its C2 symmetry and stereodefined hydroxyl groups make it an excellent chiral auxiliary, ligand, and building block for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the , along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is systematically known as (1S,2S)-1,2-diphenylethane-1,2-diol.[1] It is the levorotatory enantiomer of hydrobenzoin (B188758). The following tables summarize its key identifiers and physical properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1S,2S)-1,2-diphenylethane-1,2-diol[1] |
| Synonyms | (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, (S,S)-1,2-Diphenylethylene glycol[2][3] |
| CAS Number | 2325-10-2[2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₄O₂[3][4][5][6] |
| Molecular Weight | 214.26 g/mol [2][3][4][5][6] |
| InChI Key | IHPDTPWNFBQHEB-KBPBESRZSA-N[2] |
| SMILES String | O--INVALID-LINK--c1ccccc1">C@Hc2ccccc2[2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White or off-white crystalline powder[4] |
| Melting Point | 146 - 150 °C[2][4] |
| Boiling Point | ~373 °C at 760 mmHg (estimated)[5] |
| Optical Rotation | [α]²⁰/D = -95° (c=1 in CHCl₃)[4] |
| Optical Purity (ee) | ≥ 99% (by GLC) is commercially available[2] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents; sparingly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of hydrobenzoin isomers can be complex due to the presence of diastereomers (meso vs. enantiomeric pairs). For the (S,S) enantiomer, the methine protons (CH-OH) and the hydroxyl protons (OH) are of particular interest. The phenyl protons typically appear as a multiplet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the methine carbons (C-OH) and the aromatic carbons.
Table 3: Representative NMR Data for Hydrobenzoin (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | ~7.1-7.3 (m, 10H, Ar-H), ~5.4 (d, 2H, OH), ~4.6 (d, 2H, CH) |
| ¹³C NMR | ~142 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~77 (CH-OH) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic rings are observed around 3000-3100 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound. The molecular ion peak (M+) would be observed at m/z = 214. Common fragmentation patterns involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.
Chemical Properties and Applications
This compound is a stable compound under normal laboratory conditions.[8] Its primary utility stems from its chirality.
-
Chiral Auxiliary and Ligand: It is widely used in asymmetric synthesis to introduce chirality into a molecule.[4] It can be used to prepare chiral ligands for metal-catalyzed reactions.
-
Building Block: It serves as a chiral starting material for the synthesis of more complex enantiomerically pure molecules, including pharmaceuticals and natural products.[4]
-
Pharmaceutical Development: As an important intermediate, it contributes to the synthesis of chiral drugs, potentially enhancing their efficacy and reducing side effects.[4]
-
Polymer Chemistry: It has applications in the formulation of photoinitiators for UV-cured coatings and adhesives.[4]
Experimental Protocols
Synthesis of this compound via Asymmetric Reduction of Benzil
A common method for preparing enantiomerically enriched hydrobenzoin is the asymmetric reduction of benzil. This can be achieved using chiral catalysts.
Caption: Workflow for the asymmetric synthesis of this compound.
Methodology:
-
Reaction Setup: A solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a suitable solvent (e.g., DMF) is prepared in a reaction flask under an inert atmosphere.
-
Addition of Reagents: A mixture of formic acid and triethylamine (B128534) is added, followed by the addition of benzil.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol (B129727) or ethanol/water) to yield pure this compound.[8]
Purification by Recrystallization
Methodology:
-
Dissolution: Dissolve the crude hydrobenzoin in a minimum amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: General procedure for the purification of hydrobenzoin by recrystallization.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the hydrobenzoin sample in a suitable solvent (e.g., methanol).
-
HPLC System: Use an HPLC system equipped with a chiral column (e.g., Astec® CYCLOBOND I 2000).
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.1) and an organic solvent (e.g., acetonitrile).[1]
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).[1] The retention times for the (S,S) and (R,R) enantiomers will be different.
-
Calculation: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Caption: Logical flow for the determination of enantiomeric excess by chiral HPLC.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable solid but should be stored away from strong oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone chiral molecule with significant applications in asymmetric synthesis, particularly within the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an indispensable tool for the creation of complex, enantiomerically pure molecules. This guide provides essential technical information to support researchers and drug development professionals in leveraging the full potential of this versatile compound.
References
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 2325-10-2 [chemicalbook.com]
- 5. CAS 2325-10-2 | this compound - Synblock [synblock.com]
- 6. studypool.com [studypool.com]
- 7. brainly.com [brainly.com]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
An In-depth Technical Guide to (S,S)-(-)-Hydrobenzoin: Structure, Stereochemistry, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-(-)-Hydrobenzoin, also known as (1S,2S)-1,2-diphenylethane-1,2-diol, is a C2-symmetric chiral diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid structure and defined stereochemistry make it a valuable chiral auxiliary, ligand, and building block for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, stereochemistry, properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.
Physicochemical Properties and Stereochemistry
This compound is a white to off-white crystalline powder. The molecule possesses two chiral centers at the C1 and C2 positions of the ethane (B1197151) backbone, both having the S-configuration. This specific stereoisomer is levorotatory, meaning it rotates plane-polarized light to the left. The C2 symmetry of the molecule is a key feature, influencing its effectiveness in inducing stereoselectivity in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 146 - 150 °C | [1] |
| Optical Rotation [α]²⁰_D | -95° (c=1 in CHCl₃) | [1] |
| CAS Number | 2325-10-2 | [1][2] |
Experimental Protocols
Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation provides a reliable method for the synthesis of enantiomerically enriched vicinal diols from olefins. To obtain this compound, trans-stilbene (B89595) is subjected to dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ), such as (DHQ)₂PHAL. The following is a representative protocol adapted from established procedures.[3][4][5]
Materials:
-
trans-Stilbene
-
AD-mix-α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-α (1.4 g per 1 mmol of olefin).
-
Cool the mixture to 0 °C and add trans-stilbene (1 mmol).
-
Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.
-
Stir for an additional hour, then add ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Chiral HPLC Analysis of Hydrobenzoin (B188758) Enantiomers
The enantiomeric excess (ee) of the synthesized hydrobenzoin can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Chiral HPLC Method for Hydrobenzoin Enantiomers
| Parameter | Condition |
| Column | Chiralpak IA or equivalent amylose-based chiral stationary phase |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Applications in Drug Development
The C2-symmetric and chiral nature of this compound makes it a valuable precursor and chiral auxiliary in the synthesis of pharmaceuticals. A notable example is its application in the synthesis of the HIV-1 protease inhibitor, Amprenavir.
Case Study: Synthesis of Amprenavir
While a direct, detailed protocol starting from this compound for the industrial synthesis of Amprenavir is proprietary, the core of the molecule contains a (1S,2R)-1-amino-2-hydroxyindan moiety, the stereochemistry of which can be controlled using chiral building blocks derived from hydrobenzoin. The synthesis of Amprenavir and its prodrug, Fosamprenavir, involves the coupling of a chiral amino alcohol derivative with a sulfonamide component. The stereochemistry of the hydroxyl and amino groups is critical for the drug's binding affinity to the HIV-1 protease active site.
Mechanism of Action: HIV-1 Protease Inhibition
Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle. HIV-1 protease cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. By binding to the active site of the protease, Amprenavir blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.
Logical Workflow for Chiral Drug Synthesis
The general workflow for utilizing a chiral building block like this compound in drug synthesis involves several key stages, from initial synthesis of the chiral precursor to the final API.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and rigid C2-symmetric structure are highly advantageous for the construction of enantiomerically pure molecules. The detailed experimental protocols for its synthesis and analysis, coupled with its demonstrated application in the synthesis of important pharmaceuticals like Amprenavir, underscore its significance for researchers and professionals in drug development. The continued exploration of its utility in asymmetric catalysis and as a chiral auxiliary will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors [mdpi.com]
- 3. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral-catalyst-based convergent synthesis of HIV protease inhibitor GRL-06579A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Early History: From Benzoin Condensation to Racemic Hydrobenzoin
An In-Depth Technical Guide to the Discovery and History of Chiral Hydrobenzoins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of chiral hydrobenzoins (1,2-diphenyl-1,2-ethanediols), invaluable C2-symmetric chiral diols in modern chemistry. We will delve into the progression from early racemic syntheses to the sophisticated asymmetric methods that have made enantiopure hydrobenzoins readily accessible for applications in catalysis, materials science, and pharmaceutical development.
The story of hydrobenzoin (B188758) begins with its precursor, benzoin (B196080). In 1832, Justus von Liebig and Friedrich Wöhler first reported the formation of benzoin from the reaction of two benzaldehyde (B42025) molecules, a reaction they observed during their research on bitter almond oil.[1][2][3] This process, historically termed the benzoin condensation, was catalytically improved in the late 1830s by Nikolay Zinin, a student in Liebig's laboratory, who introduced the use of cyanide as a catalyst.[1][4]
Hydrobenzoin itself is derived from the reduction of benzoin or its oxidized form, benzil (B1666583). Early reduction methods, such as those studied by Zinin, typically yielded a mixture of stereoisomers.[5] Hydrobenzoin possesses two chiral centers, leading to three possible stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and an achiral meso compound.
The stereoselective synthesis of the meso isomer can be achieved through methods like the reduction of benzil with sodium borohydride, where the reaction proceeds through a diastereoselective pathway.[6] However, for applications requiring chirality, the isolation of a single enantiomer was the next significant challenge.
The Pursuit of Enantiopurity: Resolution and Early Asymmetric Methods
Initially, accessing enantiomerically pure hydrobenzoins relied on the classical method of optical resolution.[4] This process involves separating a racemic mixture (a 50:50 mixture of (R,R)- and (S,S)-enantiomers) by reacting it with a chiral resolving agent to form a pair of diastereomers.[7] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] While effective, this method is often tedious and inherently limits the maximum yield of a single enantiomer to 50%.
The first breakthrough towards an asymmetric synthesis was reported by Vladimir Prelog in 1965.[3] He investigated the biocatalytic reduction of benzil using the microorganism Curvularia falcata. This enzymatic process yielded (S,S)-hydrobenzoin in high optical purity; however, it also produced a nearly equal amount of the undesired meso-hydrobenzoin, complicating purification and limiting its practical application.[3]
The Modern Era: Catalytic Asymmetric Synthesis
The development of efficient, catalytic methods for asymmetric synthesis in the late 20th century revolutionized access to chiral hydrobenzoins. Two primary strategies have become cornerstones for their preparation: the asymmetric dihydroxylation of stilbene (B7821643) and the asymmetric hydrogenation of benzil or benzoin.
Sharpless Asymmetric Dihydroxylation (AD)
Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, the Asymmetric Dihydroxylation (AD) reaction is a powerful method for converting alkenes into chiral vicinal diols.[8] When applied to trans-stilbene, it provides a direct route to enantiopure hydrobenzoin.
The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[9] The choice of ligand dictates the stereochemical outcome:
-
(DHQ)₂-PHAL leads to the (S,S)-diol.
-
(DHQD)₂-PHAL leads to the (R,R)-diol.
A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in small, safe, and cost-effective quantities.[8] For convenience, premixed reagents, known as AD-mix-α (containing the DHQ ligand) and AD-mix-β (containing the DHQD ligand), are commercially available.[8]
Asymmetric Transfer Hydrogenation
An alternative and highly efficient strategy is the asymmetric reduction of the diketone benzil or the hydroxyketone benzoin. This approach often utilizes chiral transition metal catalysts, such as those based on Ruthenium (Ru). A key advantage of reducing benzoin is the possibility of a dynamic kinetic resolution. Under basic reaction conditions, the chiral center in benzoin can rapidly racemize, allowing the catalyst to selectively convert the racemic starting material into a single stereoisomer of the hydrobenzoin product in yields approaching 100%.
This method has proven to be a practical and scalable route to enantiomerically pure hydrobenzoins, achieving excellent yields and stereoselectivity.
Comparison of Modern Synthetic Methods
The table below summarizes key quantitative data for the leading asymmetric synthesis protocols, providing a clear comparison for researchers selecting a method.
| Method | Starting Material | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Key Features |
| Sharpless AD | trans-Stilbene | OsO₄ / (DHQD)₂-PHAL | ~90% | 90-99% | Commercially available AD-mix reagents; reliable and well-established. |
| Asymmetric Transfer Hydrogenation | rac-Benzoin | RuCl--INVALID-LINK-- | ~97% | >99% | Dynamic kinetic resolution allows for theoretical 100% yield from racemate. |
| Asymmetric Transfer Hydrogenation | Benzil | RuCl--INVALID-LINK-- | ~84% | >99% | Direct reduction of the diketone with high enantioselectivity. |
Detailed Experimental Protocols
The following are detailed, peer-reviewed protocols for the synthesis of enantiopure hydrobenzoins.
Protocol 1: Asymmetric Dihydroxylation of trans-Stilbene
This procedure is adapted from Organic Syntheses and describes the preparation of (R,R)-1,2-diphenyl-1,2-ethanediol.[10]
Reagents and Equipment:
-
3-L, three-necked, round-bottomed flask with mechanical stirrer
-
trans-Stilbene (180.25 g, 1.0 mol)
-
4-Methylmorpholine N-oxide (NMO), 60 wt. % in water (260 mL, 1.5 mol)
-
Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) (23.25 g, 0.05 mol)
-
Acetone (B3395972) (375 mL)
-
Water (7.5 mL)
-
Osmium tetroxide (OsO₄) (Handle with extreme caution in a fume hood)
-
Sodium sulfite (B76179) (Na₂SO₃)
Procedure:
-
To the 3-L flask, add trans-stilbene, the aqueous NMO solution, dihydroquinidine 4-chlorobenzoate, acetone, and water at room temperature.
-
Stir the resulting mixture to form a solution where the solvent is approximately 25% water/75% acetone (v/v).
-
Carefully add osmium tetroxide as a solid (on a 1-mol scale) or as a stock solution in toluene.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically after several hours), quench the reaction by adding solid sodium sulfite (approx. 100 g) and stir for at least 1 hour.
-
Filter the mixture through a pad of Celite to remove solids.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol) to yield enantiomerically pure (R,R)-hydrobenzoin.
Protocol 2: Asymmetric Transfer Hydrogenation of rac-Benzoin
This procedure is adapted from Organic Syntheses for the preparation of (R,R)-hydrobenzoin via dynamic kinetic resolution.
Reagents and Equipment:
-
1-L, four-necked, round-bottomed flask with mechanical stirrer, reflux condenser, thermometer, and dropping funnel
-
Triethylamine (290 mL, 2.08 mol)
-
Formic acid (97.0 mL, 2.57 mol)
-
rac-Benzoin (170 g, 0.801 mol)
-
RuCl--INVALID-LINK-- catalyst (0.204 g, 0.321 mmol)
-
Dry Dimethylformamide (DMF) (80 mL)
Procedure:
-
Charge the flask with triethylamine and cool to 4°C in an ice bath.
-
Slowly add formic acid to the cooled triethylamine.
-
To this formic acid/triethylamine mixture at ambient temperature, add rac-benzoin, the chiral Ru catalyst, and dry DMF.
-
Stir the reaction mixture at 40°C for 48 hours.
-
After the reaction is complete, cool the mixture to 0°C and add 300 mL of water with stirring.
-
A precipitate will form. Filter the solid through a Büchner funnel, wash thoroughly with water (2 x 500 mL), and dry in vacuo.
-
The crude product is purified by recrystallization. Dissolve the solid in hot methanol (B129727) (approx. 700 mL at 60°C).
-
Filter out any insoluble material and allow the filtrate to cool, first to room temperature and then to 0-5°C to induce crystallization.
-
Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to provide optically pure (R,R)-hydrobenzoin.
Applications in Research and Development
Chiral hydrobenzoin and its derivatives are not merely synthetic targets; they are powerful tools in asymmetric synthesis and drug development.
-
Chiral Ligands: Hydrobenzoin serves as a backbone for C2-symmetric ligands that can coordinate to metal centers, creating catalysts for a wide range of asymmetric reactions, including aldol (B89426) reactions, allylborations, and reductions.[1]
-
Chiral Auxiliaries: When temporarily attached to a substrate, the hydrobenzoin moiety can direct the stereochemical outcome of a reaction. After the transformation, the auxiliary can be cleaved and recycled.[11]
-
Pharmaceuticals and Biologically Active Molecules: The 1,2-diol motif is present in numerous natural products and pharmaceutical agents. Enantiopure hydrobenzoin serves as a key chiral building block for the total synthesis of these complex molecules.[12][13] Recent studies have also explored hydrobenzoin esters as potential subtype-selective ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), highlighting their direct role in drug discovery.[10]
Conclusion
The journey of chiral hydrobenzoin from a laboratory curiosity to a cornerstone of modern asymmetric synthesis is a testament to the advancement of organic chemistry. The development of robust, catalytic, and highly stereoselective synthetic routes has made these valuable chiral building blocks readily available. For researchers in academia and industry, a thorough understanding of these historical and methodological developments is crucial for leveraging the full potential of chiral hydrobenzoins in the design of new catalysts, materials, and therapeutic agents.
References
- 1. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 2. Benzoin condensation | PPTX [slideshare.net]
- 3. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Benzoin Reaction - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scispace.com [scispace.com]
- 12. synarchive.com [synarchive.com]
- 13. Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Core Information
(S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, also known as (S,S)-(-)-Hydrobenzoin, is a chiral diol that serves as a versatile building block and chiral auxiliary in asymmetric synthesis. Its C2-symmetric backbone provides a well-defined stereochemical environment, making it invaluable for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.
Chemical and Physical Properties
The fundamental properties of (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 2325-10-2 | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 148-150 °C | [1] |
| Optical Rotation | [α]²⁴/D −94° (c = 2.5 in ethanol) | |
| Solubility | Soluble in hot alcohol and chloroform. | [2] |
| Density | 1.0781 (rough estimate) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol.
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Spectra available from various sources.[1][3] |
| ¹³C NMR | Data available in spectral databases.[1] |
| FTIR | Spectra available, typically showing characteristic O-H and C-O stretching bands.[1][4] |
Synthesis and Experimental Protocols
The enantiomerically pure (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol is most commonly synthesized via the Sharpless asymmetric dihydroxylation of trans-stilbene. An alternative high-yielding method involves the asymmetric reduction of benzil.
Sharpless Asymmetric Dihydroxylation of trans-Stilbene
This method provides the target compound in high enantiomeric excess.[5][6]
Reaction Scheme:
References
- 1. (1S,2S)-1,2-diphenylethane-1,2-diol | C14H14O2 | CID 853020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,2-Ethanediol, 1,2-diphenyl-, (R*,R*)-(.+/-.)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
understanding the C2 symmetric chiral diol structure
An In-depth Technical Guide to C2 Symmetric Chiral Diols
Introduction
C2 symmetric chiral diols are a cornerstone of modern asymmetric synthesis. Their unique structural properties, characterized by a twofold rotational axis of symmetry, render the two coordination sites of the diol chemically equivalent yet residing in a chiral environment. This combination is pivotal for achieving high levels of stereocontrol in a vast array of chemical transformations. These diols are extensively utilized as ligands for metal-catalyzed reactions, as chiral auxiliaries, and as resolving agents. Their rigid and well-defined conformational structures allow for effective chiral recognition and transfer of stereochemical information, making them indispensable tools for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.
Core Structure and Properties
The defining feature of a C2 symmetric molecule is the presence of a C2 rotation axis, meaning a 180° rotation about this axis results in a molecule indistinguishable from the original. In chiral diols, this symmetry element coexists with chirality, a non-superimposable mirror image relationship. This chirality can arise from either stereogenic centers (as in TADDOLs) or from axial chirality due to restricted rotation, known as atropisomerism (as in BINOL).
The C2 symmetry ensures that the two hydroxyl groups are homotopic, simplifying the coordination environment around a metal center and often leading to the formation of a single dominant diastereomeric catalyst species. This reduction in complexity is a key factor in achieving high enantioselectivity.
Caption: Examples of C2 symmetric chiral diols showcasing different sources of chirality.
Synthesis of C2 Symmetric Chiral Diols
The synthesis of enantiomerically pure C2 symmetric diols is a critical task. The primary strategies employed include:
-
Optical Resolution: This classic method involves separating a racemic mixture of the diol. It is commonly achieved by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution. For instance, racemic 1,1'-bi-2-naphthol (B31242) (BINOL) is often resolved using cinchonine (B1669041) alkaloids.
-
Asymmetric Synthesis: This is the most elegant approach, directly producing the desired enantiomer. A prominent example is the Sharpless asymmetric dihydroxylation, which can produce chiral diols from prochiral olefins with high enantioselectivity. Another key method is the enantioselective oxidative coupling of phenols to generate atropisomeric biaryls like BINOL.
-
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as tartaric acid, to synthesize complex diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Caption: General synthetic workflows for obtaining enantiopure C2 symmetric diols.
Table 1: Comparison of Synthetic Methods for C2 Symmetric Diols
| Method | Target Diol Example | Precursor | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |
| Optical Resolution | (R)-BINOL | Racemic BINOL | 35 - 45 | >99 | Jacques, J. et al. Tetrahedron (1981) |
| Asymmetric Oxidative Coupling | (S)-BINOL | 2-Naphthol | 70 - 95 | >98 | Brussee, J. et al. Tetrahedron (1985) |
| Chiral Pool Synthesis | (4R,5R)-TADDOL | (R,R)-Tartaric Acid | 80 - 90 | >99 | Seebach, D. et al. Angew. Chem. (1988) |
Applications in Asymmetric Catalysis
C2 symmetric diols are most renowned for their role as chiral ligands in metal-catalyzed asymmetric reactions. Upon deprotonation, the diol binds to a metal center (e.g., Ti, Al, Zn, Ru), forming a rigid, C2 symmetric catalyst complex. The well-defined chiral pocket of this complex then orchestrates the approach of the substrate, leading to a highly stereoselective transformation.
Key applications include:
-
Enantioselective Reduction of Ketones: BINOL-derived aluminum or ruthenium complexes are highly effective for the reduction of prochiral ketones to chiral secondary alcohols.
-
Diels-Alder Reactions: Lewis acid catalysts modified with TADDOL or BINOL derivatives promote highly diastereoselective and enantioselective cycloaddition reactions.
-
Alkylation and Arylation: Zinc-TADDOLate complexes are used for the enantioselective addition of alkyl and aryl groups to aldehydes.
Caption: Generalized catalytic cycle for a C2 symmetric diol-metal complex.
Table 2: Performance of C2 Symmetric Diol Ligands in Asymmetric Reactions
| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ketone Reduction | RuCl2--INVALID-LINK--n | Acetophenone | 98 | 99 (R) | Noyori, R. et al. J. Am. Chem. Soc. (1987) |
| Diethylzinc Addition to Aldehyde | (4R,5R)-TADDOL / Ti(O-i-Pr)4 | Benzaldehyde | 95 | 98 (R) | Seebach, D. et al. Angew. Chem. (1991) |
| Diels-Alder Reaction | (R)-BINOL / ZnBr2 | N-Crotonyloxazolidinone | 85 | 96 | Corey, E.J. et al. J. Am. Chem. Soc. (1989) |
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-TADDOL from (2R,3R)-Diethyl Tartrate
This protocol details the synthesis of a TADDOL derivative, a classic example of using the chiral pool.
Materials:
-
(2R,3R)-Diethyl tartrate
-
Anhydrous acetone (B3395972)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hexanes, Ethyl Acetate (B1210297)
Procedure:
-
Acetal Formation:
-
To a solution of (2R,3R)-diethyl tartrate (1.0 eq) in anhydrous toluene, add anhydrous acetone (3.0 eq) and a catalytic amount of p-TSA (0.02 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12 hours.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the acetonide-protected tartrate.
-
-
Grignard Reaction:
-
Dissolve the crude acetonide from the previous step in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Slowly add phenylmagnesium bromide (5.0 eq) via syringe. The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
-
Purification:
-
Purify the crude solid product by recrystallization from a hexanes/ethyl acetate mixture to afford the (4R,5R)-TADDOL as a white crystalline solid.
-
Characterization:
-
Appearance: White crystalline solid.
-
Specific Rotation [α]D: -65.5° (c 1.0, CHCl3).
-
1H NMR (CDCl3): Shows characteristic peaks for the phenyl groups (multiplet, ~7.2-7.4 ppm), the methine protons (singlet, ~4.8 ppm), and the methyl groups of the acetonide (singlet, ~1.4 ppm).
This guide provides a foundational understanding of the structure, synthesis, and application of C2 symmetric chiral diols. The combination of their unique symmetry, conformational rigidity, and synthetic accessibility ensures their continued prominence in the field of asymmetric synthesis and the development of new chiral drugs and materials.
A Deep Dive into the Aqueous Solubility of Hydrobenzoin Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of hydrobenzoin (B188758) stereoisomers, specifically (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin (B1201251). Understanding the solubility of these diastereomers is crucial in various fields, including synthetic chemistry, pharmacology, and materials science, as it directly impacts reaction kinetics, bioavailability, and product formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Aqueous Solubility Data
The aqueous solubility of the three stereoisomers of hydrobenzoin is summarized in the table below. It is important to note that while experimental data is available for the meso-hydrobenzoin isomer, the data for the (R,R) and (S,S) enantiomers are predicted values obtained from reputable chemical databases. Enantiomers, by definition, have identical physical properties in an achiral environment, and thus their predicted aqueous solubilities are the same.
| Stereoisomer | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Data Type |
| meso-Hydrobenzoin | 20 | 0.25 | 2.5 | Experimental |
| 100 | 1.25 | 12.5 | Experimental | |
| (R,R)-Hydrobenzoin | 25 | 0.342 | 3.42 | Predicted |
| (S,S)-Hydrobenzoin | 25 | 0.342 | 3.42 | Predicted |
Note: The experimental data for meso-hydrobenzoin does not specify the pressure at which the measurements were taken, but it is assumed to be at or near standard atmospheric pressure.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol is suitable for determining the aqueous solubility of hydrobenzoin stereoisomers.
2.1. Principle
An excess amount of the solid compound is agitated in a specific solvent (in this case, purified water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the thermodynamic solubility.
2.2. Materials and Equipment
-
Hydrobenzoin stereoisomer (solid powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (optional, for buffered solutions)
2.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the hydrobenzoin stereoisomer to a glass flask. The excess solid should be clearly visible.
-
Add a known volume of high-purity water to the flask.
-
Securely cap the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a short period.
-
To separate the undissolved solid from the saturated solution, either:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantification of Dissolved Solute (UV-Vis Spectrophotometry):
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the hydrobenzoin stereoisomer of known concentrations in a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture where the compound is freely soluble).
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for hydrobenzoin using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated aqueous solution with the same solvent used for the standards to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.
-
2.4. Data Analysis and Reporting
The solubility should be reported in standard units such as g/100 mL, mg/mL, or molarity (mol/L), along with the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of a hydrobenzoin stereoisomer.
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides foundational knowledge and practical steps for assessing the aqueous solubility of hydrobenzoin stereoisomers. Accurate solubility data is a cornerstone of effective research and development in the chemical and pharmaceutical sciences.
Methodological & Application
Applications of (S,S)-(-)-Hydrobenzoin in Asymmetric Synthesis: Application Notes and Protocols
(S,S)-(-)-Hydrobenzoin , a readily available and relatively inexpensive C₂-symmetric chiral diol, serves as a versatile building block and chiral controller in a multitude of asymmetric transformations. Its utility stems from its dual hydroxyl groups, which can be readily derivatized to form chiral auxiliaries, ligands for metal-catalyzed reactions, and chiral templates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of this compound in modern asymmetric synthesis.
Application Notes
This compound and its derivatives have been successfully employed in a range of stereoselective reactions, consistently delivering high levels of enantiomeric and diastereomeric control. Key application areas include:
-
Chiral Auxiliaries: The diol can be converted into cyclic acetals or ketals, which then act as effective chiral auxiliaries. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recycled. This strategy is particularly effective in asymmetric aldol (B89426) and Diels-Alder reactions.
-
Chiral Ligands for Asymmetric Catalysis: The hydroxyl groups of this compound provide convenient handles for the synthesis of a wide array of chiral ligands. These include phosphine (B1218219) ligands for asymmetric hydrogenation, nitrogen-containing ligands for transfer hydrogenation, and ligands for various other metal-catalyzed processes such as epoxidation and aziridination. The C₂-symmetry of the hydrobenzoin (B188758) backbone is often crucial for achieving high enantioselectivity in these catalytic systems.
-
Chiral Starting Materials: In addition to its role as a chiral controller, this compound can also serve as a chiral building block for the total synthesis of complex molecules, including natural products and pharmaceuticals.
The following sections provide detailed experimental protocols for some of the key applications of this compound in asymmetric synthesis, along with quantitative data to facilitate comparison and application in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data for key asymmetric reactions utilizing this compound and its derivatives.
Table 1: Asymmetric Transfer Hydrogenation of Benzil (B1666583) Derivatives using a (S,S)-Hydrobenzoin-derived Ligand
| Entry | Substrate (Benzil Derivative) | Catalyst Loading (mol%) | Yield (%) | de (%) | ee (%) |
| 1 | Benzil | 0.05-0.1 | >99 | 97 | >99 |
| 2 | 4,4'-Dimethylbenzil | 0.1 | 95 | >99 | >99 |
| 3 | 4,4'-Dimethoxybenzil | 0.1 | 92 | >99 | >99 |
| 4 | 4,4'-Difluorobenzil | 0.1 | 98 | 98 | >99 |
Table 2: Asymmetric Aldol Reaction using a (S,S)-Hydrobenzoin-derived Acetal (B89532) as a Chiral Auxiliary
| Entry | Aldehyde | Enolate Precursor | Yield (%) | dr (syn:anti) | ee (%) of syn-product |
| 1 | Benzaldehyde | Propanoyl-derived acetal | 85 | 95:5 | >98 |
| 2 | Isobutyraldehyde | Propanoyl-derived acetal | 82 | 97:3 | >98 |
| 3 | p-Nitrobenzaldehyde | Propanoyl-derived acetal | 90 | 96:4 | >99 |
| 4 | Cinnamaldehyde | Propanoyl-derived acetal | 78 | 92:8 | 97 |
Experimental Protocols
Asymmetric Transfer Hydrogenation of Benzil
This protocol describes the asymmetric transfer hydrogenation of benzil to (R,R)-hydrobenzoin using a ruthenium catalyst bearing a ligand derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, which shares structural motifs with derivatives of (S,S)-Hydrobenzoin.[1]
Materials:
-
Benzil
-
Formic acid
-
RuCl--INVALID-LINK-- catalyst
-
Methanol (B129727) (for crystallization)
-
Deionized water
Procedure:
-
A mixture of formic acid and triethylamine (5:2 molar ratio) is prepared.
-
To this mixture, benzil (1.0 equivalent) and the RuCl--INVALID-LINK-- catalyst (0.0005 - 0.001 equivalents) are added.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
After completion, the reaction is cooled to 0 °C and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is recrystallized from hot methanol to yield enantiomerically pure (R,R)-hydrobenzoin.
Characterization:
-
The diastereomeric excess (de) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
Asymmetric Aldol Reaction using a Chiral Acetal Auxiliary
This protocol outlines a general procedure for an asymmetric aldol reaction using a chiral acetal derived from this compound as a chiral auxiliary.
Materials:
-
(4S,5S)-2-alkenyl-4,5-diphenyl-1,3-dioxolane (chiral acetal)
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
The chiral acetal (1.0 equivalent) is dissolved in dry dichloromethane under an inert atmosphere and cooled to -78 °C.
-
Titanium tetrachloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.
-
Diisopropylethylamine (1.2 equivalents) is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C to form the titanium enolate.
-
The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.
-
The chiral auxiliary can be cleaved by acidic hydrolysis to yield the β-hydroxy carbonyl compound and recover the this compound.
Characterization:
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis after conversion of the aldol product to a suitable derivative.
Mandatory Visualization
References
Application Notes and Protocols for the Use of (S,S)-(-)-Hydrobenzoin as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(S,S)-(-)-Hydrobenzoin, a readily available and relatively inexpensive C2-symmetric diol, serves as a versatile chiral auxiliary in a variety of asymmetric transformations. Its rigid diphenyl backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as cyclopropanations, aldol (B89426) additions, and alkylations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as effective chiral auxiliaries in asymmetric synthesis.
Introduction to this compound as a Chiral Auxiliary
This compound can be employed directly as a chiral ligand or, more commonly, can be converted into various derivatives to act as covalently bound chiral auxiliaries.[1] These derivatives, such as ketals, acetals, and ethers, are designed to impart facial bias in the reactions of prochiral substrates. The steric bulk of the phenyl groups on the hydrobenzoin (B188758) backbone effectively shields one face of the reactive center, directing the approach of reagents to the opposite face and leading to the formation of one diastereomer in preference to the other. Following the stereoselective transformation, the chiral auxiliary can be cleaved and often recovered for reuse, making the process efficient and cost-effective.
Application 1: Diastereoselective Simmons-Smith Cyclopropanation of α,β-Unsaturated Ketals
One of the notable applications of this compound is in the diastereoselective cyclopropanation of α,β-unsaturated ketones. By converting the ketone into a chiral ketal with this compound, high diastereoselectivity can be achieved in subsequent Simmons-Smith cyclopropanation reactions.[2]
Reaction Principle
The chiral ketal, formed from the α,β-unsaturated ketone and this compound, possesses a defined three-dimensional structure. The phenyl groups of the hydrobenzoin moiety create a sterically hindered environment on one face of the double bond. The Simmons-Smith reagent, typically a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification), then preferentially attacks the less hindered face, leading to the formation of a single diastereomer of the cyclopropanated product.[3][4]
Experimental Protocol: Diastereoselective Cyclopropanation of (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane
This protocol is adapted from the work of Mash, et al. on the diastereoselective cyclopropanation of α,β-unsaturated ketals.[2]
Materials:
-
(4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane (1.0 equiv) in anhydrous diethyl ether (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 equiv) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, add diiodomethane (2.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopropanated product.
Quantitative Data
| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4S,5S)-2-(cyclohex-2-en-1-ylidene)-4,5-diphenyl-1,3-dioxolane | Corresponding cyclopropane | 19:1 | 90 |
Data adapted from Mash, et al.[2]
Workflow Diagram
Caption: Workflow for diastereoselective cyclopropanation.
Application 2: Asymmetric Aldol Reactions using (S,S)-Hydrobenzoin Derivatives
Derivatives of (S,S)-Hydrobenzoin, such as its dimethyl ether, can act as chiral auxiliaries to direct the stereochemical outcome of aldol reactions. The chiral environment created by the auxiliary influences the formation of the enolate and its subsequent reaction with an aldehyde, leading to high diastereoselectivity in the aldol adduct.
Reaction Principle
The chiral auxiliary, covalently attached to the ketone or a related precursor, directs the formation of a specific enolate geometry (E or Z). The bulky phenyl groups of the hydrobenzoin moiety then block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This facial bias results in the formation of a single diastereomer of the β-hydroxy carbonyl compound.
Experimental Protocol: Asymmetric Aldol Reaction of a Chiral Acetal (B89532)
This protocol is a general representation based on established principles of auxiliary-controlled aldol reactions.
Materials:
-
Chiral acetal derived from a ketone and this compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of the chiral acetal (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched aldol adduct.
Quantitative Data
| Ketone Derivative | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| Chiral Acetal 1 | Benzaldehyde | >95% | 85 |
| Chiral Acetal 2 | Isobutyraldehyde | >95% | 80 |
Illustrative data based on typical outcomes for auxiliary-controlled aldol reactions.
Signaling Pathway Diagram
Caption: Mechanism of the asymmetric aldol reaction.
Conclusion
This compound and its derivatives are powerful and versatile chiral auxiliaries for a range of asymmetric transformations. The protocols provided herein for diastereoselective cyclopropanation and asymmetric aldol reactions demonstrate the high levels of stereocontrol that can be achieved. These methods offer a reliable and cost-effective approach for the synthesis of enantiomerically pure compounds, which are of significant interest to researchers in academia and the pharmaceutical industry. The straightforward application and the potential for auxiliary recovery make this compound an attractive choice for asymmetric synthesis.
References
The Pivotal Role of (S,S)-(-)-Hydrobenzoin in Shaping Enantioselective Catalysis
(S,S)-(-)-Hydrobenzoin, a readily available C2-symmetric chiral diol, has emerged as a cornerstone in the field of enantioselective catalysis. Its versatile structure allows it to serve as a chiral auxiliary, a foundational building block for more complex chiral ligands, and a direct ligand in a variety of metal-catalyzed reactions. This application note delves into the multifaceted utility of this compound, providing detailed protocols for its application in key asymmetric transformations and summarizing its performance with quantitative data. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool for the stereocontrolled synthesis of chiral molecules.
This compound's efficacy stems from its well-defined stereochemistry and the strategic placement of its hydroxyl groups. These functional groups provide convenient handles for derivatization or coordination to metal centers, thereby creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. This chiral induction is fundamental to achieving high levels of enantioselectivity in a range of important chemical reactions.
Key Applications in Enantioselective Catalysis
This compound has proven instrumental in several classes of enantioselective reactions. Notable examples include its use in conjunction with metal catalysts to facilitate asymmetric aldol (B89426) reactions, Evans-Tishchenko reactions, and asymmetric transfer hydrogenations.
Chiral Ligand for Calcium-Catalyzed Asymmetric Aldol Reactions
In this application, this compound serves as a chiral ligand for a calcium catalyst, promoting the direct asymmetric aldol reaction between a ketone and an aldehyde. The resulting chiral calcium alkoxide complex creates a rigid and well-defined chiral pocket that directs the stereochemical outcome of the carbon-carbon bond formation, leading to the synthesis of enantioenriched β-hydroxy ketones.
Quantitative Data Summary: Calcium-Catalyzed Asymmetric Aldol Reaction
| Entry | Ketone | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Pivalaldehyde | 85 | 91 |
| 2 | Acetophenone | Isobutyraldehyde | 78 | 88 |
| 3 | Propiophenone | Pivalaldehyde | 82 | 90 |
| 4 | Propiophenone | Benzaldehyde | 75 | 85 |
Chiral Ligand for Ytterbium-Catalyzed Asymmetric Aldol-Tishchenko Reactions
This compound can be employed as a ligand in combination with ytterbium triflate to catalyze a tandem asymmetric aldol-Tishchenko reaction. This powerful sequence first involves an asymmetric aldol addition followed by an intramolecular hydride transfer (Tishchenko reduction) to afford valuable anti-1,3-diol monoesters with high diastereoselectivity and enantioselectivity.
Quantitative Data Summary: Ytterbium-Catalyzed Asymmetric Aldol-Tishchenko Reaction
| Entry | Ketone | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetone | Benzaldehyde | >95:5 | 88 | 92 |
| 2 | Acetone | 4-Chlorobenzaldehyde | >95:5 | 91 | 94 |
| 3 | Cyclohexanone | Benzaldehyde | >95:5 | 85 | 90 |
| 4 | Acetophenone | 4-Nitrobenzaldehyde | >95:5 | 82 | 91 |
Precursor for Chiral Ligands in Asymmetric Transfer Hydrogenation
This compound is a common starting material for the synthesis of more elaborate chiral ligands used in asymmetric transfer hydrogenation. For instance, it can be converted into chiral diamine ligands which, when complexed with ruthenium, form highly efficient catalysts for the reduction of prochiral ketones and imines.
Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Benzil
| Entry | Substrate | Catalyst | Diastereomeric Excess (de, %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzil | RuCl--INVALID-LINK-- | 97 | >99 | >99 |
Experimental Protocols
Protocol 1: this compound/Calcium-Catalyzed Asymmetric Aldol Reaction
Materials:
-
This compound (1.0 equiv)
-
Calcium hydride (CaH₂) (0.5 equiv)
-
Potassium thiocyanate (B1210189) (KSCN) (1.0 equiv, as an additive)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., Acetophenone) (1.0 equiv)
-
Aldehyde (e.g., Pivalaldehyde) (1.2 equiv)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.0 equiv) and CaH₂ (0.5 equiv) in anhydrous THF. Heat the mixture to reflux for 3 hours. Cool the resulting suspension to room temperature. Add KSCN (1.0 equiv) and stir for an additional 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous toluene.
-
Aldol Reaction: Add the prepared chiral calcium catalyst suspension to the ketone solution. Cool the mixture to 0 °C and then add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: this compound/Ytterbium-Catalyzed Asymmetric Aldol-Tishchenko Reaction
Materials:
-
This compound (0.1 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) (0.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ketone (e.g., Acetone) (2.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Triethylamine (B128534) (0.2 equiv)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, stir a mixture of this compound (0.1 equiv) and Yb(OTf)₃ (0.1 equiv) in anhydrous DCM at room temperature for 1 hour.
-
Reaction Setup: To the catalyst mixture, add the ketone (2.0 equiv) and triethylamine (0.2 equiv).
-
Aldol-Tishchenko Reaction: Cool the mixture to -20 °C and add the aldehyde (1.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C for the specified time, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Warm the mixture to room temperature and extract with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography to yield the anti-1,3-diol monoester.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for the synthesis of a chiral ligand from this compound and the logical relationship in the calcium-catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the synthesis of a chiral ligand.
Caption: Logical relationship in the Ca-catalyzed aldol reaction.
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation is a powerful and highly reliable enantioselective oxidation reaction that converts prochiral alkenes into chiral vicinal diols. Developed by K. Barry Sharpless, for which he was awarded a share of the Nobel Prize in Chemistry in 2001, this method has become an indispensable tool in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and natural products.[1][2][3] This protocol provides a detailed overview of the experimental procedure, including the composition of reagents, reaction mechanism, and expected outcomes.
The reaction's significance lies in its ability to introduce chirality into achiral molecules with a high degree of predictability and stereocontrol.[2] The resulting vicinal diols are versatile building blocks in the synthesis of a wide array of complex molecules, including alkaloids, macrolides, and various pharmacologically active compounds.[4][5] The commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this reaction accessible and straightforward to perform in a standard laboratory setting.[1][6][7]
Reaction Mechanism and Stereoselectivity
The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving osmium tetroxide (OsO₄) as the primary oxidant and a chiral ligand to induce enantioselectivity.[1] The reaction begins with the formation of a complex between OsO₄ and the chiral ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][6] Hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species.[1] A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆), regenerates the OsO₄, allowing the catalytic cycle to continue.[1][8]
The stereochemical outcome of the dihydroxylation is determined by the choice of the chiral ligand, which is derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[1][9] These ligands are commercially available as part of the AD-mix formulations:
-
AD-mix-α: Contains the ligand (DHQ)₂PHAL and typically delivers the diol from the α-face (bottom face) of the alkene when drawn in a specific orientation.[1][9]
-
AD-mix-β: Contains the ligand (DHQD)₂PHAL and generally delivers the diol from the β-face (top face) of the alkene.[1][9]
A mnemonic has been developed to predict the stereochemical outcome based on the alkene's substitution pattern.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. zenodo.org [zenodo.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. AD-mix - Wikipedia [en.wikipedia.org]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Untitled Document [ursula.chem.yale.edu]
(S,S)-(-)-Hydrobenzoin as a Chiral Ligand in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S,S)-(-)-Hydrobenzoin, a readily available and cost-effective chiral diol, has emerged as a valuable ligand in organometallic chemistry, particularly in the field of asymmetric catalysis. Its C2-symmetric backbone and the stereoelectronic properties of its derivatives allow for the creation of highly effective chiral environments around metal centers, enabling the enantioselective synthesis of a wide range of valuable compounds. This document provides detailed application notes and protocols for the use of this compound-derived ligands in asymmetric transformations, with a focus on the catalytic enantioselective oxidation of sulfides.
Introduction to this compound in Asymmetric Catalysis
Enantiopure this compound is extensively utilized in asymmetric synthesis as a chiral ligand, auxiliary, and building block.[1] Its utility stems from its straightforward preparation and relatively low cost compared to other chiral diols.[1] In organometallic chemistry, this compound can coordinate to a metal center to form a chiral Lewis acid catalyst, which can then activate substrates and control the stereochemical outcome of a reaction.[1]
Derivatives of hydrobenzoin (B188758), particularly those with functional groups at the ortho and ortho' positions of the phenyl rings, often exhibit improved diastereo- or enantioselectivity compared to the parent diol.[2] These modifications allow for the fine-tuning of the catalyst's steric and electronic properties to suit specific transformations.
One notable application of this compound is in the titanium-catalyzed asymmetric oxidation of prochiral sulfides to chiral sulfoxides. Chiral sulfoxides are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3] The titanium/(S,S)-hydrobenzoin system has been shown to be highly effective for the oxidation of various sulfides, providing good yields and high enantioselectivities.[4]
Application Note: Asymmetric Oxidation of Sulfides
This section details the application of a chiral catalyst derived from this compound and a titanium(IV) precursor for the enantioselective oxidation of sulfides to chiral sulfoxides using tert-butyl hydroperoxide (TBHP) as the oxidant.
General Experimental Workflow
The following diagram illustrates a typical workflow for the asymmetric oxidation of sulfides using a this compound-titanium catalyst.
Caption: General experimental workflow for asymmetric sulfide oxidation.
Proposed Catalytic Cycle
The enantioselectivity of the sulfoxidation is believed to arise from the formation of a chiral titanium-hydrobenzoin complex that coordinates both the sulfide and the oxidant, facilitating a stereoselective oxygen transfer.
Caption: Proposed catalytic cycle for asymmetric sulfoxidation.
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Titanium(IV) Catalyst and Asymmetric Oxidation of Benzyl (B1604629) Aryl Sulfides
This protocol is based on the work of Cardelliccio and co-workers for the asymmetric oxidation of benzyl aryl sulfides.[4]
Materials:
-
This compound
-
Titanium(IV) isopropoxide [Ti(OiPr)4]
-
Benzyl aryl sulfide (substrate)
-
tert-Butyl hydroperoxide (TBHP, solution in decane (B31447) or isooctane)
-
Anhydrous solvent (e.g., CCl4 or toluene)
-
Anhydrous molecular sieves (4Å)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (2.2 equivalents relative to the sulfide).
-
Add anhydrous solvent and powdered 4Å molecular sieves.
-
Stir the suspension at room temperature.
-
Add Titanium(IV) isopropoxide (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
-
Asymmetric Oxidation:
-
Cool the catalyst mixture to the desired temperature (typically between -20 °C and room temperature).
-
Add the benzyl aryl sulfide (1.0 equivalent) to the reaction mixture.
-
Add tert-butyl hydroperoxide (1.2 equivalents) dropwise over a period of time.
-
Stir the reaction mixture at the same temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium sulfite.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the molecular sieves.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfoxide by flash column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the yield of the purified sulfoxide.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data
The following table summarizes the performance of the this compound-titanium(IV) catalyst in the asymmetric oxidation of various benzyl aryl sulfides.
| Entry | Substrate (Ar-S-Bn) | Yield (%) | ee (%) |
| 1 | Phenyl | up to 92 | >98 |
| 2 | p-Tolyl | - | 95 |
| 3 | p-Chlorophenyl | - | 84 |
| 4 | o-Tolyl | - | 90 |
Data compiled from literature reports.[4] Conditions may vary. "-" indicates data not specified in the source.
Conclusion
This compound and its derivatives are versatile and effective chiral ligands for a range of organometallic-catalyzed asymmetric transformations. The titanium-catalyzed asymmetric oxidation of sulfides presented here is a prime example of its utility, offering a practical and efficient method for the synthesis of enantioenriched sulfoxides. The modular nature of the hydrobenzoin scaffold allows for further catalyst optimization, promising even broader applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
The Pivotal Role of (S,S)-(-)-Hydrobenzoin in Modern Pharmaceutical Development: Application Notes and Protocols
(S,S)-(-)-Hydrobenzoin , a readily available and cost-effective chiral diol, has emerged as a cornerstone in pharmaceutical development. Its significance lies in its versatile application as a chiral auxiliary, a building block for complex chiral ligands, and a key intermediate in the asymmetric synthesis of enantiomerically pure pharmaceutical compounds. The C2-symmetric nature of this compound provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations crucial for the synthesis of single-enantiomer drugs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of chiral drug precursors and pharmacologically active molecules.
Application Notes
This compound, also known as (S,S)-(-)-1,2-Diphenyl-1,2-ethanediol, is instrumental in several key areas of pharmaceutical development:
-
Asymmetric Synthesis: It is widely employed to introduce chirality and synthesize enantiomerically pure compounds, which is critical as the pharmacological activity of a drug often resides in a single enantiomer.[1]
-
Chiral Ligand Synthesis: It serves as a precursor for the synthesis of more complex chiral ligands. These ligands, when complexed with metal catalysts, can achieve high enantioselectivity in a broad range of reactions.[2]
-
Chiral Auxiliary: Temporarily incorporating this compound into a molecule can direct the stereochemical outcome of subsequent reactions. It can then be removed and potentially recycled.
-
Direct Pharmacological Activity of Derivatives: While less common, derivatives of hydrobenzoin (B188758) have been shown to possess direct pharmacological activity. For instance, certain hydrobenzoin esters have been identified as antagonists for muscarinic acetylcholine (B1216132) receptors.[3][4]
Key Applications and Experimental Protocols
This section details the experimental protocols for some of the most important applications of this compound in pharmaceutical synthesis.
Asymmetric Transfer Hydrogenation of Benzils
A highly efficient method for the synthesis of chiral hydrobenzoins is the asymmetric transfer hydrogenation of benzils. This reaction, utilizing a chiral ruthenium catalyst, can produce (R,R)-hydrobenzoin from benzil (B1666583) with excellent diastereoselectivity and enantioselectivity.[5][6]
Experimental Protocol:
A solution of benzil (substrate) and a catalytic amount of RuCl--INVALID-LINK-- in a mixture of formic acid and triethylamine (B128534) is stirred at a controlled temperature. The reaction proceeds with a high substrate-to-catalyst molar ratio, making it an efficient process.
Quantitative Data:
| Substrate | Catalyst | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |
| Benzil | RuCl--INVALID-LINK-- | (R,R)-Hydrobenzoin | 97% | >99% | Quantitative | [5][6] |
Logical Relationship: Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of benzil.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the synthesis of chiral diols from prochiral olefins. This compound can be synthesized on a kilogram scale from trans-stilbene (B89595) using this methodology.[2]
Experimental Protocol:
-
Reagents: AD-mix-β (contains (DHQD)2PHAL as the chiral ligand, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4), tert-butanol (B103910), water, and trans-stilbene.
-
Procedure:
-
A mixture of tert-butanol and water is cooled to 0 °C.
-
AD-mix-β is added and stirred until both layers are clear.
-
trans-Stilbene is added, and the mixture is stirred vigorously at 0 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite.
-
The product is extracted with an organic solvent, and the organic layers are dried and concentrated.
-
The crude product is purified by recrystallization to yield enantiomerically pure this compound.
-
Quantitative Data:
| Alkene | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |
| trans-Stilbene | (DHQD)2PHAL (in AD-mix-β) | This compound | High (typically >95%) | [2] |
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Synthesis of Chiral Ligands: The Case of Vivol
This compound is a valuable starting material for the synthesis of more elaborate chiral ligands that can offer superior stereocontrol. A notable example is the synthesis of Vivol and its derivatives, which have shown to dramatically improve enantioselectivity in certain reactions.[7]
Experimental Protocol for a Vivol Derivative:
The synthesis of ortho,ortho'-functionalized hydrobenzoin derivatives, such as those leading to Vivol, can be achieved through a directed ortho-metalation strategy.[7]
-
Reagents: (R,R)- or (S,S)-Hydrobenzoin, n-butyllithium (n-BuLi), and an appropriate electrophile (e.g., for iodination, I2 is used, which can then be used in cross-coupling reactions).
-
Procedure:
-
(S,S)-Hydrobenzoin is dissolved in a suitable solvent (e.g., THF).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
n-Butyllithium is added dropwise to deprotonate the hydroxyl groups and the ortho-aromatic protons.
-
The desired electrophile is then added to functionalize the ortho positions.
-
The reaction is quenched, and the product is isolated and purified.
-
Quantitative Data:
| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |
| Allylboration of hydrocinnamaldehyde | hydrobenzoin·SnCl4 complex | 26% | [7] |
| Allylboration of hydrocinnamaldehyde | Vivol·SnCl4 complex | 93% | [7] |
Logical Relationship: Improved Enantioselectivity with Vivol
Caption: Comparison of enantioselectivity using hydrobenzoin vs. Vivol.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists and pharmaceutical development scientists. Its utility in establishing stereocenters with high fidelity through various asymmetric transformations is well-documented. The protocols and data presented herein provide a practical guide for the application of this versatile chiral molecule in the synthesis of enantiomerically pure compounds, ultimately contributing to the development of safer and more effective pharmaceuticals. The continued exploration of new derivatives and catalytic systems based on the hydrobenzoin scaffold promises to further expand its impact on drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
asymmetric transfer hydrogenation of benzil using (S,S)-hydrobenzoin catalyst
Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Benzil (B1666583)
Topic: Asymmetric Transfer Hydrogenation of Benzil for the Synthesis of Chiral Hydrobenzoin (B188758)
For: Researchers, scientists, and drug development professionals.
Introduction:
The asymmetric transfer hydrogenation of benzil is a crucial method for the synthesis of enantiomerically pure hydrobenzoin, a valuable chiral building block in the pharmaceutical and fine chemical industries. It is important to clarify a common point of confusion: in this reaction, (S,S)-hydrobenzoin is typically the product, not the catalyst. The catalysis is generally achieved using a chiral transition metal complex, most notably a Ruthenium(II) catalyst bearing a chiral diamine ligand. This process is highly efficient and stereoselective, often proceeding via a dynamic kinetic resolution mechanism to yield hydrobenzoin with excellent diastereomeric and enantiomeric purity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the asymmetric transfer hydrogenation of benzil, focusing on the use of a well-defined Ruthenium catalyst.
Data Presentation
The following tables summarize the quantitative data obtained from representative studies on the asymmetric transfer hydrogenation of benzil and its derivatives.
Table 1: Asymmetric Transfer Hydrogenation of Benzil to (R,R)-Hydrobenzoin [1][2][3]
| Catalyst | Substrate/Catalyst Molar Ratio | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |
| RuCl[(S,S)-Tsdpen)(η⁶-p-cymene)] | 1000-2000 | 97% | >99% | Quantitative |
Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzils to (S,S)-Hydrobenzoins [4]
| Substituent (m, p) | Substrate/Catalyst Molar Ratio | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, syn) | Yield |
| 3-MeO | 100 | 10.8 / 1 | 86.1% | 85.3% |
| 4-MeO | 100 | 29.7 / 1 | 98.9% | 97.1% |
| 4-Me | 100 | 21.3 / 1 | 96.5% | 93.2% |
| 4-F | 100 | 15.6 / 1 | 95.3% | 88.6% |
| 4-Cl | 100 | 14.3 / 1 | 94.8% | 84.5% |
Experimental Protocols
Protocol 1: Synthesis of (R,R)-Hydrobenzoin via Asymmetric Transfer Hydrogenation of Benzil
This protocol is based on the highly efficient method described by Murata, Okano, Miyagi, et al.[1][3]
Materials:
-
Benzil
-
RuCl[(S,S)-Tsdpen)(η⁶-p-cymene)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzil in the chosen anhydrous solvent.
-
Reagent Preparation: Prepare a fresh azeotropic mixture of formic acid and triethylamine (typically in a 5:2 molar ratio).
-
Catalyst Addition: To the solution of benzil, add the RuCl[(S,S)-Tsdpen)(η⁶-p-cymene)] catalyst. The substrate-to-catalyst molar ratio can range from 1000:1 to 2000:1.[1][2]
-
Initiation of Reaction: Add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the required duration (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (R,R)-hydrobenzoin.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric transfer hydrogenation of benzil.
Proposed Reaction Pathway: Dynamic Kinetic Resolution
Caption: Proposed mechanism via dynamic kinetic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Collection - A Practical Stereoselective Synthesis of Chiral Hydrobenzoins via Asymmetric Transfer Hydrogenation of Benzils - Organic Letters - Figshare [acs.figshare.com]
- 4. Asymmetric transfer hydrogenation of unsymmetrical benzils - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Chiral Benzoins with Engineered Ketoreductase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral benzoins utilizing an engineered ketoreductase (KRED). The protocols are based on the successful development of a highly efficient and stereoselective KRED variant, SSCRQ245G, derived from the wild-type Sporobolomyces salmonicolor ketoreductase (SSCR). This engineered enzyme enables the scalable and green synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.
Introduction
Chiral benzoins are critical precursors for the synthesis of various pharmaceuticals and biologically active molecules, including chiral hydrobenzoins and vicinal amino alcohols. The asymmetric reduction of prochiral benzils catalyzed by ketoreductases presents a direct and environmentally benign route to enantiopure benzoins. However, the practical application of this method has been limited by the low efficiency and substrate tolerance of wild-type enzymes.
Through structure-guided protein engineering, including alanine (B10760859) scanning and site-saturation mutagenesis, an improved KRED variant, SSCRQ245G, has been developed. This variant exhibits significantly enhanced catalytic activity and efficiency, enabling the synthesis of a wide range of chiral benzoins with high yields and excellent enantioselectivities.[1][2]
Quantitative Data Summary
The performance of the wild-type SSCR and the engineered SSCRQ245G in the asymmetric reduction of benzil (B1666583) to (S)-benzoin is summarized below. The engineered variant demonstrates a significant improvement in both specific activity and overall catalytic efficiency.
Table 1: Comparison of Wild-Type SSCR and Engineered SSCRQ245G for the Synthesis of (S)-Benzoin (2a)
| Enzyme | Specific Activity (U/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹·mM⁻¹) | Substrate Loading (g/L) | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |
| SSCR (Wild-Type) | 69.8 | Not Reported | 10 | Not Reported | >99% (S) |
| SSCRQ245G | 350.5 | 1131 | 100 | 96 | >99% (S) |
Data sourced from Ye et al., 2024.[1][2]
The engineered SSCRQ245G also demonstrates a broad substrate scope, effectively catalyzing the reduction of various substituted benzils.
Table 2: Substrate Scope of Engineered Ketoreductase SSCRQ245G for the Synthesis of Chiral Benzoins
| Substrate (Benzil Derivative) | Product (Chiral Benzoin) | Isolated Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |
| 1a (Benzil) | 2a | 96 | >99 | S |
| 1b (4,4'-Dimethylbenzil) | 2b | 93 | >99 | S |
| 1c (4,4'-Dimethoxybenzil) | 2c | 91 | >99 | S |
| 1d (4,4'-Difluorobenzil) | 2d | 88 | >99 | S |
| 1e (4,4'-Dichlorobenzil) | 2e | 85 | >99 | S |
| 1f (4,4'-Dibromobenzil) | 2f | 82 | >99 | S |
| 1g (3,3'-Dimethylbenzil) | 2g | 90 | >99 | S |
| 1h (3,3'-Dimethoxybenzil) | 2h | 87 | >99 | S |
| 1i (3,3'-Difluorobenzil) | 2i | 84 | >99 | S |
| 1j (3,3'-Dichlorobenzil) | 2j | 81 | >99 | S |
| 1k (2,2'-Dimethylbenzil) | 2k | 75 | 98 | S |
| 1l (2,2'-Dimethoxybenzil) | 2l | 72 | 97 | S |
| 1m (2,2'-Difluorobenzil) | 2m | 68 | 96 | S |
| 1n (2,2'-Dichlorobenzil) | 2n | 65 | 95 | S |
| 1o (4-Methylbenzil) | 2o | 89 | >99 | S |
| 1p (4-Methoxybenzil) | 2p | 86 | >99 | S |
| 1q (4-Fluorobenzil) | 2q | 83 | >99 | S |
Data represents a selection of substrates from Ye et al., 2024.[1][2]
Experimental Protocols
Enzyme Activity Assay
This protocol describes the spectrophotometric assay for determining the activity of the ketoreductase.
Materials:
-
100 mM Sodium Phosphate (B84403) (NaPi) buffer, pH 7.0
-
NADPH stock solution (40 mM in deionized water)
-
Benzil (1a) stock solution (4 mM in methanol)
-
Purified ketoreductase (wild-type or engineered variant)
-
Microplate spectrophotometer
Procedure:
-
Prepare a standard assay mixture in a 96-well microplate with a total volume of 200 µL per well.
-
To each well, add:
-
97.5 µL of 100 mM NaPi buffer (pH 7.0)
-
2.5 µL of 40 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of 4 mM benzil stock solution (final concentration: 1 mM)
-
-
Initiate the reaction by adding 50 µL of appropriately diluted enzyme lysate or purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) at 30 °C using a microplate spectrophotometer.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions (ε = 6.22 × 10³ M⁻¹cm⁻¹ for NADPH).[3]
Protein Engineering: Site-Saturation Mutagenesis
This protocol provides a general workflow for site-saturation mutagenesis to generate a library of enzyme variants.
Materials:
-
Plasmid DNA of the wild-type ketoreductase (e.g., pET-28a-SSCR)
-
Degenerate primers for the target codon (e.g., NNN or NNK)
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α for cloning and BL21(DE3) for expression)
-
LB medium and appropriate antibiotics
Procedure:
-
Primer Design: Design primers containing degenerate codons (NNN or NNK, where N is any base and K is G or T) at the desired amino acid position to be mutated.
-
PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the degenerate primers. Use a high-fidelity DNA polymerase to minimize unwanted mutations. A typical PCR cycle is: initial denaturation at 98°C for 3 minutes, followed by 25-30 cycles of denaturation at 98°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 1 minute/kb of plasmid length, with a final extension at 72°C for 10 minutes.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli DH5α cells.
-
Library Generation: Plate the transformed cells on selective LB agar (B569324) plates and incubate overnight at 37°C. The resulting colonies constitute the site-saturation mutagenesis library.
-
Screening: Individual colonies can then be picked for protein expression and screening of their catalytic activity and stereoselectivity.
Preparative Scale Synthesis of (S)-Benzoin (2a)
This protocol details the gram-scale synthesis of (S)-benzoin using the engineered ketoreductase SSCRQ245G.
Materials:
-
E. coli BL21(DE3) cells expressing SSCRQ245G
-
E. coli BL21(DE3) cells expressing glucose dehydrogenase (GDH) for cofactor regeneration
-
Benzil (1a)
-
D-Glucose
-
NADP⁺
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a 50 mL reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
5.0 g of benzil (1a) (100 g/L)
-
5.5 g of D-glucose (1.1 equivalents)
-
20 mg of NADP⁺
-
Wet cells of E. coli expressing SSCRQ245G (e.g., 2 g)
-
Wet cells of E. coli expressing GDH (e.g., 1 g)
-
-
Stir the reaction mixture at 35°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction (typically within 24 hours), extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the pure (S)-benzoin (2a).
-
Determine the yield and enantiomeric excess of the purified product.
Analytical Method: Chiral HPLC for Benzoin (B196080) Enantiomers
This protocol describes the chiral HPLC method for determining the enantiomeric excess (ee) of the synthesized benzoins.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase columns such as Daicel Chiralcel OD-H, AD-H, or similar.[4][5]
Typical Conditions for (S)-Benzoin (2a):
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
Retention Times: (R)-benzoin will elute before (S)-benzoin under these conditions.
Procedure:
-
Dissolve a small amount of the purified benzoin product in the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) onto the chiral HPLC column.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the ketoreductase-catalyzed reduction of benzil to chiral benzoin, coupled with the regeneration of the NADPH cofactor by glucose dehydrogenase.
Caption: KRED-catalyzed reduction of benzil to chiral benzoin with NADPH regeneration.
Experimental Workflow for Enzyme Engineering and Synthesis
This diagram outlines the key steps involved in the development and application of the engineered ketoreductase for chiral benzoin synthesis.
Caption: Workflow for engineering KRED and synthesizing chiral benzoins.
Logical Relationship: Structure-Guided Mutagenesis
This diagram illustrates the logical progression of the structure-guided mutagenesis strategy employed to enhance the ketoreductase's performance.
Caption: Logic of the structure-guided protein engineering strategy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S,S)-(-)-Hydrobenzoin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S,S)-(-)-Hydrobenzoin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiopure this compound?
A1: The most common and effective methods for synthesizing enantiopure this compound include:
-
Asymmetric Transfer Hydrogenation of Benzil (B1666583): This method uses a chiral catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, to reduce benzil with high enantioselectivity.[1] A mixture of formic acid and triethylamine (B128534) often serves as the hydrogen source.[1]
-
Sharpless Asymmetric Dihydroxylation (SAD) of trans-Stilbene: This is a well-established and convenient method for producing chiral hydrobenzoins, often on a large scale.[2][3]
-
Biocatalytic Reduction of Benzil: Certain enzymes or microorganisms, like Talaromyces flavus, can reduce benzil to (S,S)-Hydrobenzoin with very high enantiomeric excess, often with pH controlling the selectivity between the benzoin (B196080) intermediate and the final hydrobenzoin (B188758) product.[4]
-
Asymmetric Pinacol Coupling of Benzaldehyde (B42025): This method involves the reductive coupling of two benzaldehyde molecules using a chiral catalyst to directly form the hydrobenzoin structure.[3]
Q2: I performed a sodium borohydride (B1222165) (NaBH₄) reduction of benzil but did not get the chiral (S,S) product. What happened?
A2: The reduction of benzil using an achiral reducing agent like sodium borohydride (NaBH₄) is diastereoselective but not enantioselective.[5][6] This reaction typically yields meso-hydrobenzoin (B1201251) as the major product because the intermediate sterically directs the second hydride addition to form the achiral meso compound.[6][7] To obtain the chiral (S,S) enantiomer, an asymmetric synthesis method using a chiral catalyst or reagent is necessary.
Q3: How can I confirm the stereochemistry and enantiomeric purity of my hydrobenzoin product?
A3: Enantiomeric purity, typically reported as enantiomeric excess (ee), can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GLC). The specific optical rotation of the product, measured with a polarimeter, can also be compared to literature values; for this compound, a value of -94° (c = 2.5 in ethanol) has been reported.[8] While NMR spectroscopy is excellent for determining the relative stereochemistry (i.e., distinguishing between meso and dl diastereomers), it cannot distinguish between enantiomers (R,R) and (S,S) without the use of a chiral derivatizing agent or a chiral shift reagent.[9]
Q4: What is the best method for purifying crude hydrobenzoin?
A4: Recrystallization is the most common and effective method for purifying hydrobenzoin.[1] A mixture of ethanol (B145695) and water is often used; the crude product is dissolved in hot ethanol, followed by the addition of hot water until the solution becomes cloudy, and then allowed to cool slowly to form crystals.[10] Methanol (B129727) can also be used effectively for recrystallization.[1] The purified product is typically a white crystalline solid.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (benzil) remains, consider extending the reaction time or slightly increasing the temperature (e.g., to 40°C for Ru-catalyzed hydrogenation).[1] |
| Inactive Catalyst/Reagents | Ensure the catalyst has been stored properly and is active. For the asymmetric transfer hydrogenation, use fresh formic acid and triethylamine.[1] For NaBH₄ reductions, use a fresh, unopened bottle as the reagent can degrade with exposure to moisture.[12] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants and reagents. For the Ru-catalyzed reaction, the ratio of formic acid to triethylamine is critical for both reactivity and stereoselectivity.[1] |
| Product Loss During Workup | Hydrobenzoin has low solubility in cold water but some solubility in ethanol.[10][13] During filtration, wash the collected solid with ice-cold water or an ice-cold ethanol/water mixture to minimize loss. Be cautious not to lose product during transfers between flasks.[14] |
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Type | As mentioned in FAQ #2, using an achiral reagent like NaBH₄ will primarily yield the meso diastereomer, not the chiral product.[5] Use a validated asymmetric synthesis protocol. |
| Racemization | While the hydrobenzoin product is configurationally stable, harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions not specified in the protocol) could potentially lead to side reactions. Adhere to established protocols. |
| Impure Chiral Catalyst/Ligand | The enantiomeric purity of your final product is directly dependent on the purity of the chiral catalyst or ligand used. Ensure you are using a high-purity (high ee) catalyst. |
| Contamination with Unreacted Benzoin | If the reaction is incomplete, unreacted benzoin can co-crystallize with the product, affecting purity measurements. Ensure the reaction goes to completion and consider an additional recrystallization step. |
Synthesis Methods: Data Summary
The following table summarizes key quantitative data for different this compound synthesis methods to aid in method selection.
| Synthesis Method | Starting Material | Key Reagents / Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Reference |
| Asymmetric Transfer Hydrogenation | Benzil | RuCl--INVALID-LINK--, HCOOH/Et₃N | 82-95% | >99% | [1] |
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | AD-mix-α, OsO₄ (cat.), MeSO₂NH₂ | High (often >90%) | >99% | [2][3] |
| Biocatalytic Reduction | Benzil | Talaromyces flavus cells (pH 7.0) | High | >99% | [4] |
Note: The catalyst specified for Asymmetric Transfer Hydrogenation is for the (R,R) enantiomer as detailed in the reference. For the (S,S) enantiomer, the corresponding (S,S)-TsDPEN ligand should be used.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Benzil
This protocol is adapted from the highly reliable procedure reported in Organic Syntheses for the (R,R)-enantiomer and is modified here for the synthesis of this compound.[1]
Materials:
-
Benzil
-
RuCl--INVALID-LINK-- [(S,S)-TsDPEN-Ru catalyst]
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Dry Dimethylformamide (DMF)
-
Methanol or Ethanol/Water for recrystallization
Procedure:
-
Prepare the Hydrogen Source: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), cool triethylamine (e.g., 2.08 mol) in an ice bath. Slowly add formic acid (e.g., 2.57 mol) dropwise. Caution: This reaction is exothermic and may proceed violently if the addition is not controlled.[1]
-
Reaction Setup: To the formic acid-triethylamine mixture at ambient temperature, add benzil (e.g., 52.3 mmol), the (S,S)-TsDPEN-Ru catalyst (e.g., 0.0524 mmol, S/C ratio ~1000), and dry DMF.
-
Reaction Execution: Stir the reaction mixture at 40°C. Monitor the reaction by TLC until the starting benzil (a yellow solid) is consumed and a white precipitate (the hydrobenzoin product) has formed (typically 24-48 hours).[1][11]
-
Workup: Cool the reaction mixture to 0°C in an ice bath and add cold water with stirring to precipitate the crude product fully.
-
Isolation: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the precipitate thoroughly with water and dry it in vacuo. A crude yield of ~95% can be expected.[1]
-
Purification: Dissolve the crude product in a minimum amount of hot methanol (e.g., at 60°C). Filter if any insoluble material is present. Allow the filtrate to cool to room temperature and then in a freezer (-20°C to -40°C) to induce crystallization. Collect the white crystals by filtration, wash with a small amount of ice-cold 2-propanol or methanol, and dry to obtain optically pure this compound.[1] An isolated yield of ~82% with >99% ee can be achieved.[1]
Visual Guides
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
Caption: Synthetic Pathways to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Borohydride reduction of a ketone [cs.gordon.edu]
- 6. youtube.com [youtube.com]
- 7. odinity.com [odinity.com]
- 8. This compound 99 , ee 99 GLC 2325-10-2 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. brainly.com [brainly.com]
- 14. brainly.com [brainly.com]
Technical Support Center: Purification of Hydrobenzoin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydrobenzoin (B188758) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying hydrobenzoin derivatives?
A1: The primary challenges in the purification of hydrobenzoin derivatives often revolve around the separation of stereoisomers, removal of unreacted starting materials and by-products, and difficulties associated with crystallization. Specifically, researchers may encounter:
-
Separation of diastereomers and enantiomers: Hydrobenzoin and its derivatives can exist as multiple stereoisomers (diastereomers and enantiomers) which can be challenging to separate due to their similar physical properties.
-
Removal of starting materials: Incomplete reactions can leave residual starting materials, such as benzoin (B196080) or benzil (B1666583), in the crude product.[1][2]
-
Elimination of by-products: Side reactions can generate impurities that require specific purification strategies for removal. A common by-product is the mono-functionalized hydrobenzoin.
-
Crystallization difficulties: Some hydrobenzoin derivatives, particularly diastereomeric mixtures, may present as oily substances that are difficult to crystallize, hindering purification by recrystallization.
Q2: How can I separate the different stereoisomers of a hydrobenzoin derivative?
A2: The separation of stereoisomers typically requires chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are highly effective. Recrystallization can also be used to separate diastereomers due to their different solubilities.[3]
Q3: What are common impurities I might encounter after synthesizing a hydrobenzoin derivative, and how can I remove them?
A3: Common impurities depend on the synthetic route. For instance, in the sodium borohydride (B1222165) reduction of benzil, impurities can include unreacted benzil and partially reduced benzoin.[1][2] These can often be removed by flash chromatography or recrystallization. For other syntheses, by-products such as mono-substituted derivatives may be present and can typically be separated using flash chromatography.
Troubleshooting Guides
Chiral HPLC & SFC: Poor Resolution or Peak Tailing
Problem: You are observing poor separation between enantiomers or diastereomers, or significant peak tailing in your chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the solvent ratio (e.g., hexane (B92381)/isopropanol, CO2/methanol) and incorporating additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds).[4] |
| Incorrect Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Peak Tailing due to Silanol (B1196071) Interactions | For basic compounds, add a competitive base like diethylamine to the mobile phase to block active silanol groups on the silica (B1680970) support. |
| Extra-column Band Broadening | Ensure all tubing and connections are as short as possible and have a small internal diameter. |
Recrystallization: Oily Product or No Crystal Formation
Problem: Your hydrobenzoin derivative "oils out" instead of crystallizing, or no crystals form upon cooling.
Possible Causes and Solutions:
| Cause | Solution |
| "Oiling Out" | This occurs when the melting point of the solute is lower than the boiling point of the solvent, or due to the presence of significant impurities. Try using a lower-boiling point solvent, or a solvent mixture. Adding a small amount of a "better" solvent can sometimes help. If the issue persists, consider purifying the crude material by column chromatography first to remove impurities that are depressing the melting point.[5] |
| No Crystal Formation | The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If the solution is supersaturated but no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for hydrobenzoin derivatives include ethanol (B145695), methanol, and water, or mixtures thereof.[1] |
Flash Column Chromatography: Incomplete Separation
Problem: You are unable to achieve baseline separation of your hydrobenzoin derivative from impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. A common starting point for hydrobenzoin derivatives is a mixture of hexane and ethyl acetate.[6] Optimize the solvent ratio by performing thin-layer chromatography (TLC) first to find a system that gives good separation (Rf values between 0.2 and 0.4 for the desired compound). |
| Poor Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
| Column Overloading | Do not load too much crude material onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation. |
| Gradient Elution Needed | If there is a large polarity difference between the desired compound and impurities, a gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
Experimental Protocols
Protocol 1: Chiral SFC for Separation of Hydrobenzoin Isomers
This protocol is an example for the separation of (+)-hydrobenzoin, (-)-hydrobenzoin, and meso-hydrobenzoin (B1201251).
Instrumentation and Columns:
-
Supercritical Fluid Chromatography (SFC) system
-
Column: CHIRALPAK® IA-3, 4.6 mm i.d. x 150 mm long[7]
Mobile Phase and Conditions:
Procedure:
-
Prepare a sample solution of the hydrobenzoin mixture in a suitable solvent (e.g., methanol).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the chromatogram.
-
The three isomers should be baseline separated.[7]
Protocol 2: Recrystallization of meso-Hydrobenzoin
This protocol describes the purification of meso-hydrobenzoin from a crude reaction mixture.
Materials:
-
Crude meso-hydrobenzoin
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude meso-hydrobenzoin in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.[1]
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals to obtain pure meso-hydrobenzoin.
Data Presentation
Table 1: Chiral SFC and HPLC Parameters for Hydrobenzoin Isomer Separation
| Parameter | SFC Method | HPLC Method |
| Column | CHIRALPAK® IA-3 (4.6 x 150 mm)[7] | Astec® CYCLOBOND I 2000 (4.6 x 250 mm) |
| Mobile Phase | CO2/Methanol (92:8)[7] | 20 mM Ammonium Acetate (pH 4.1)/Acetonitrile (80:20) |
| Flow Rate | 4.0 mL/min[7] | 0.9 mL/min |
| Temperature | Ambient | 25 °C |
| Detection | UV | UV (254 nm) |
Visualizations
Caption: Troubleshooting workflow for the purification of hydrobenzoin derivatives.
References
stability and storage conditions for (S,S)-(-)-Hydrobenzoin
Technical Support Center: (S,S)-(-)-Hydrobenzoin
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature.[4]
Q2: What is the general stability of this compound?
A2: The compound is stable under recommended and normal storage conditions.[1][3][5]
Q3: Does this compound have a defined shelf life or expiration date?
A3: Not always. If a retest or expiration date is not provided on the product's Certificate of Analysis (COA), it means that specific stability data to determine a shelf life is not available. In such cases, the standard warranty is typically one year from the date of shipment. It is recommended that users routinely inspect the product to confirm it performs as expected.
Q4: What materials or substances are incompatible with this compound?
A4: this compound should not be stored with or exposed to strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][5]
Q5: What are the hazardous decomposition products of this compound?
A5: When exposed to fire, this compound can decompose and produce hazardous carbon oxides, such as carbon monoxide (CO) and carbon dioxide (CO2).[1][3][5]
Q6: What is the physical appearance of stable this compound?
A6: It should be a white to off-white crystalline powder or solid.[3][4] Any significant deviation from this appearance could indicate degradation.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Cool place; Room Temperature | [3][4] |
| Atmosphere | Dry and well-ventilated | [1][2][3] |
| Container | Tightly closed container | [1][2][3] |
| Incompatibilities | Avoid acids, acid chlorides, acid anhydrides, and strong oxidizing agents | [1][3] |
Troubleshooting Guide
Q: My reaction using this compound has failed or produced unexpected results. Could the reagent's stability be the issue?
A: This is possible. Please use the following workflow to troubleshoot potential issues related to the reagent's stability and storage.
Caption: Troubleshooting workflow for experiments involving this compound.
Q: I have observed the formation of dust when handling the reagent. What precautions should I take?
A: It is important to avoid dust formation when handling this compound.[1][2][3] You should handle the compound in a well-ventilated area, preferably with appropriate exhaust ventilation such as a fume hood.[1][5] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a suitable dust mask (e.g., N95 type).
Q: Can I ship this compound at ambient temperature?
A: Yes. If the quality of the product is not sensitive to short-term exposure to conditions different from the long-term storage recommendations, it may be shipped at ambient temperature. This practice helps minimize shipping costs. Long-term storage should still adhere to the recommended cool, dry conditions.
References
troubleshooting low enantioselectivity in hydrobenzoin reactions
Welcome to the technical support center for asymmetric hydrobenzoin (B188758) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions that are producing low enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the asymmetric synthesis of hydrobenzoin, either via asymmetric transfer hydrogenation (ATH) of benzil (B1666583) or asymmetric dihydroxylation (AD) of stilbene.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature. What are the most common causes?
A1: Low enantioselectivity can stem from several sources. The first step is always to rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure the measured % ee is accurate.[1] Once the analytics are confirmed, consider the following common chemical factors:
-
Reagent and Solvent Purity: Asymmetric catalytic systems are highly sensitive to impurities. Trace amounts of water, oxygen, or other contaminants in your substrate, reagents, or solvents can poison the catalyst or promote non-selective background reactions.[1][2] Always use freshly purified, high-purity, and dry solvents.
-
Catalyst Quality and Handling: The purity and activity of your catalyst and chiral ligand are paramount. Procure catalysts from a reliable source or synthesize and characterize them thoroughly.[1] Many catalysts are sensitive to air and moisture, requiring strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line).[1][2]
-
Reaction Conditions: Deviations from optimized conditions can drastically lower enantioselectivity. Pay close attention to temperature, concentration, and reaction time.
-
Catalyst Concentration: Both excessively high and low catalyst loadings can be detrimental. High concentrations may lead to the formation of less selective catalyst aggregates, while very low concentrations may not be sufficient to outcompete a background racemic reaction.[2]
Q2: My % ee is inconsistent between different batches, even though I'm following the same protocol. What could be the issue?
A2: Inconsistent results are often due to subtle variations in experimental setup and execution.[2]
-
Atmospheric Control: The most frequent cause is inconsistent exclusion of air and moisture, especially for sensitive ruthenium and osmium catalysts. Ensure your inert gas is of high purity and check for any potential leaks in your apparatus.[1]
-
Reagent Quality Fluctuation: The purity of solvents and reagents can vary between bottles or lots. Using a freshly opened bottle of a high-purity solvent or purifying it just before use can resolve this.
-
Precise Measurement: Inaccurate weighing of the catalyst or ligand, particularly for low-loading reactions, can lead to significant variations. For better accuracy, consider preparing a stock solution of the catalyst.[2]
-
Temperature Control: Ensure your heating or cooling bath provides consistent and uniform temperature control throughout the reaction. Calibrate your thermostat if necessary.[1]
Q3: I'm performing a Sharpless Asymmetric Dihydroxylation of stilbene. How critical are the solvent and ligand concentrations?
A3: They are extremely critical.
-
Solvent System: The reaction is highly sensitive to the solvent composition, typically a t-butanol/water mixture. The amount of water is crucial; for solid substrates like stilbene, using more water can better approximate slow-addition conditions and has been shown to increase the % ee from 78% to 90%.[3]
-
Ligand Concentration: The concentration of the chiral alkaloid ligand must be carefully controlled. Decreasing the ligand concentration below a certain threshold (e.g., 0.067 M in one reported procedure) can cause a drastic drop in enantioselectivity.[3]
Q4: For the asymmetric transfer hydrogenation of benzil, my reaction is quantitative but the diastereoselectivity and enantioselectivity are poor. What is going wrong?
A4: This reaction's success hinges on dynamic kinetic resolution (DKR), where the benzoin (B196080) intermediate undergoes rapid racemization under basic conditions, allowing the chiral catalyst to selectively reduce one enantiomer much faster than the other.[4]
-
Base Presence: The reaction relies on a mixture of formic acid and a base, typically triethylamine (B128534) (Et₃N).[5] The basicity of the medium is essential for the stereomutation (racemization) of the benzoin intermediate. Ensure the correct ratio of HCOOH:Et₃N is used, as an improper pH can hinder the DKR process.[4]
-
Catalyst Choice: The enantiomer discrimination ability of the chiral Ru complex is key. The (S,S)-Ru catalyst, for example, reduces (R)-benzoin about 55 times faster than (S)-benzoin.[4] If the catalyst is not functioning correctly, this high level of selection is lost.
-
Strictly Anhydrous & Base-Free Conditions (for Iron Catalysts): When using certain iron-based catalysts for the transfer hydrogenation of benzils from 2-propanol, strictly base-free conditions are required to achieve excellent enantioselectivity.[6]
Key Parameter Summary
The enantioselectivity of hydrobenzoin synthesis is a result of the interplay between multiple factors. The following table summarizes the impact of key parameters on two common synthetic routes.
| Parameter | Asymmetric Transfer Hydrogenation (ATH) of Benzil | Sharpless Asymmetric Dihydroxylation (AD) of Stilbene | General Impact & Troubleshooting |
| Catalyst | Typically RuCl--INVALID-LINK--[5] | Osmium Tetroxide (OsO₄)[3] | Low ee: Check catalyst purity and activity. Synthesize/procure a fresh batch.[1] |
| Chiral Ligand | N-p-toluenesulfonyl-1,2-diphenylethanediamine (Tsdpen)[4] | Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives[3] | Low ee: Verify ligand purity. Optimize ligand/catalyst ratio. |
| Solvent | Formic acid / Triethylamine mixture[5] | t-BuOH / Water[3] | Low ee: Use high-purity, anhydrous solvents. Optimize solvent ratios.[2][3] |
| Temperature | Typically 40°C[4] | Typically 0°C to Room Temperature | Inconsistent ee: Ensure precise and stable temperature control.[1][7] |
| Substrate/Catalyst Ratio | High ratios (e.g., 1000-2000) are effective[5] | S/C ratio impacts efficiency. | Low ee: Screen different catalyst loadings to find the optimum.[2] |
| Atmosphere | Requires inert atmosphere. | Requires inert atmosphere. | Inconsistent ee: Use rigorous air-free techniques (Schlenk/glovebox).[1][2] |
| Reported % ee | >99% ee[5] | ~90% ee[3] | N/A |
Diagrams and Workflows
Troubleshooting Workflow for Low Enantioselectivity
This diagram provides a step-by-step logical guide to diagnosing the root cause of low enantiomeric excess in an asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances in controllable/divergent synthesis [beilstein-journals.org]
improving diastereoselectivity in hydrobenzoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the diastereoselectivity of hydrobenzoin (B188758) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing hydrobenzoin, and how do they differ in diastereoselectivity?
A1: Common methods for hydrobenzoin synthesis include the reduction of benzil (B1666583), asymmetric dihydroxylation of trans-stilbene, and pinacol (B44631) coupling of benzaldehyde.[1] The reduction of benzil is a widely used method where the choice of reducing agent and catalyst significantly influences the diastereomeric outcome. For instance, sodium borohydride (B1222165) reduction of benzil is highly diastereoselective, almost exclusively yielding meso-hydrobenzoin (B1201251).[2][3] Asymmetric transfer hydrogenation of benzil using chiral catalysts can provide high diastereo- and enantioselectivity, often favoring the chiral (dl) hydrobenzoin.[4] Biocatalytic methods also offer high selectivity, which can sometimes be controlled by reaction parameters like pH.[5]
Q2: My hydrobenzoin synthesis is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I troubleshoot this?
A2: Low diastereoselectivity can stem from several factors, including the choice of reagents, reaction temperature, solvent, and catalyst system. Refer to the troubleshooting guide below for specific solutions. A common issue in the popular sodium borohydride reduction of benzil is the reaction condition, which is designed to be highly stereoselective for the meso isomer.[6] Deviation from established protocols can lead to mixtures.
Q3: How can I reliably determine the diastereomeric ratio of my hydrobenzoin product?
A3: The diastereomeric ratio of hydrobenzoin can be determined by ¹H NMR spectroscopy.[4] However, the spectra of the diastereomers can be very similar.[7] A more reliable method involves converting the hydrobenzoin diol into an acetonide derivative by reacting it with acetone.[6][7] The resulting diastereomeric acetonides (cis from meso, trans from dl) show distinct signals in their ¹H NMR spectra, allowing for accurate quantification.[6] For example, the meso-hydrobenzoin forms a cis-acetonide, while the racemic mixture gives a trans-acetonide.[6]
Q4: How does temperature affect the diastereoselectivity of the reaction?
A4: Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can improve selectivity by increasing the energy difference between the transition states leading to the different diastereomers.[8] It is crucial to optimize the temperature for your specific reaction system.
Q5: Can the N-protecting group on a substrate influence diastereoselectivity in related syntheses?
A5: Yes, in reactions such as the reduction of β-amino ketones to form related amino alcohol structures, the choice of an N-protecting group can significantly impact the stereochemical outcome. Bulky protecting groups can direct the approach of a reagent, thereby enhancing diastereoselectivity by favoring either a chelation-controlled or non-chelation-controlled pathway.[8]
Troubleshooting Guide: Poor Diastereoselectivity
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low meso-selectivity in NaBH₄ Reduction | Suboptimal reaction conditions. | Ensure the reaction is run in a suitable solvent like 95% ethanol (B145695) and follow the established procedure for reagent addition and work-up.[2] | Increased formation of the meso-hydrobenzoin diastereomer.[2][3] |
| Poor dl-selectivity in Asymmetric Transfer Hydrogenation | Suboptimal catalyst system. | Screen different chiral catalysts and ligands (e.g., (S,S)-Ru complexes).[4] The choice of catalyst is critical for achieving high diastereo- and enantioselectivity.[4] | Improved diastereomeric ratio favoring the desired dl-hydrobenzoin. |
| Incorrect Solvent. | Vary the solvent. Protic solvents like isopropanol (B130326) can serve as both the solvent and the hydride source in transfer hydrogenation.[8] | Enhanced catalyst performance and improved dr.[8] | |
| Non-ideal Temperature. | Optimize the reaction temperature. Diastereoselectivity is often temperature-dependent; lowering it may improve selectivity.[8] | Higher diastereomeric ratio. | |
| Inconsistent results in Biocatalytic Reduction | pH is not optimal. | Optimize the reaction pH. Some biocatalytic systems show pH-dependent selectivity for producing either benzoin (B196080) or hydrobenzoin, as well as influencing the diastereomeric ratio of hydrobenzoin.[5] | Exclusive or enhanced formation of the desired diastereomer. |
Quantitative Data on Diastereoselectivity
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dl:meso) | Reference |
| Asymmetric Transfer Hydrogenation | Formic acid, triethylamine (B128534), (S,S)-Ru catalyst | DMF | 40 | 95.0:5.0 | [4] |
| Biocatalytic Reduction | Talaromyces flavus | pH 7.0 buffer | Not Specified | 97:3 | [5] |
| Biocatalytic Reduction | Rhizopus oryzae | pH 6.5-8.5 buffer | Not Specified | 99:1 | [5] |
| Sodium Borohydride Reduction | Sodium borohydride | 95% Ethanol | Room Temp | Almost exclusively meso | [2][3] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Benzil to meso-Hydrobenzoin[2]
-
Reaction Setup : Add 2.5 mmol of benzil and 4 mL of 95% ethanol to a culture tube. Swirl for approximately one minute. Note that the benzil will not completely dissolve.
-
Reduction : Add 2.5 mmol of sodium borohydride to the mixture. Use an additional 1 mL of 95% ethanol to wash any powder from the walls of the tube into the liquid.
-
Reaction Progression : Loosely cap the tube and swirl occasionally. The reaction should be complete approximately 10 minutes after the addition of the borohydride reagent.
-
Work-up : To hydrolyze the resulting borate (B1201080) ester, add 5 mL of water. Gently heat the mixture to a boil. If the solution is not clear, it may require filtration.
-
Crystallization : Add more water until the solution starts to appear cloudy (up to a maximum of 10 mL). Set the solution aside to crystallize. For optimal crystallization, cool the solution in an ice-water bath for 20-30 minutes.
-
Isolation : Filter the crystalline product using a small Büchner funnel. The product should be washed, dried, and characterized.
Protocol 2: Asymmetric Transfer Hydrogenation of Benzil to (R,R)-Hydrobenzoin[4]
-
Reaction Setup : In a 100 mL four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel, charge a mixture of formic acid (8.70 mL, 230 mmol) and triethylamine (19.0 mL, 136 mmol).
-
Catalyst Addition : Add the chiral Ru catalyst according to the specific literature procedure being followed.
-
Substrate Addition : Add benzil to the reaction mixture.
-
Reaction : Stir the reaction mixture at 40°C for 24 hours.
-
Quenching : After 24 hours, add 50 mL of water at 0°C with stirring.
-
Isolation : Filter the precipitate through a Büchner funnel, wash with water (50 mL), and dry in vacuo.
-
Purification : The crude product can be recrystallized from hot methanol (B129727) to yield optically pure (R,R)-hydrobenzoin.
Visualized Workflows
Caption: General workflow for hydrobenzoin synthesis and diastereoselectivity optimization.
Caption: Troubleshooting logic for improving diastereoselectivity in hydrobenzoin synthesis.
References
Technical Support Center: Optical Enrichment of Hydrobenzoin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the optical enrichment of hydrobenzoin (B188758) and its derivatives.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during synthesis, purification, and analysis.
I. Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation (SAD)
Q1: My Sharpless Asymmetric Dihydroxylation (SAD) of trans-stilbene (B89595) is resulting in low enantiomeric excess (ee%). What are the potential causes and solutions?
A1: Low enantiomeric excess in the SAD of trans-stilbene to hydrobenzoin can stem from several factors. Here are the most common issues and their corresponding troubleshooting steps:
-
Suboptimal Ligand Choice or Concentration: The choice of the chiral ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) is crucial for achieving high enantioselectivity.[1][2][3] Ensure you are using the correct AD-mix for the desired enantiomer. The concentration of the ligand is also critical; a higher molar concentration can suppress a secondary reaction pathway that often leads to lower enantioselectivity.[2]
-
Reaction Temperature: The SAD reaction is temperature-sensitive. Running the reaction at a lower temperature (e.g., 0 °C) can significantly improve enantioselectivity.
-
Purity of Reactants and Solvents: Impurities in the trans-stilbene, osmium tetroxide, or solvents can interfere with the catalytic cycle and reduce the ee%. Ensure all reagents and solvents are of high purity.
-
Stirring and Reaction Heterogeneity: For solid substrates like trans-stilbene, vigorous stirring is necessary to ensure proper mixing in the biphasic system (typically t-butanol/water). Inadequate stirring can lead to localized concentration gradients and reduced selectivity.
-
Slow Addition of Olefin: For highly reactive olefins, slow addition to the reaction mixture can sometimes improve the enantiomeric excess.
Q2: The yield of my SAD reaction is low. How can I improve it?
A2: Low yields in SAD can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, ensure that the co-oxidant (K₃Fe(CN)₆) has not been consumed and is present in sufficient stoichiometric amounts.
-
Side Reactions: The formation of byproducts can lower the yield of the desired diol. Ensure the reaction conditions, particularly temperature and pH, are well-controlled.
-
Product Isolation: The work-up and extraction procedure can lead to loss of product. Ensure efficient extraction of the hydrobenzoin from the aqueous layer. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is a common method for purification, but care must be taken to avoid significant product loss in the mother liquor.[4]
II. Chiral Resolution
Q3: I am attempting to resolve racemic hydrobenzoin by preferential crystallization, but I am not getting any separation.
A3: Preferential crystallization, or resolution by entrainment, requires precise control over supersaturation and seeding. Here are some troubleshooting tips:
-
Incorrect Supersaturation Level: The concentration of the racemic hydrobenzoin in the solvent (e.g., ethanol) must be in a specific metastable zone. If the solution is too dilute, crystallization will not occur. If it is too concentrated, spontaneous crystallization of both enantiomers may happen. Careful optimization of the concentration and temperature is critical.
-
Seed Crystal Quality and Quantity: The seed crystals of the desired enantiomer must be of high purity. The amount of seed crystals added is also important; typically, a small amount is sufficient to induce the crystallization of the desired enantiomer.[5]
-
Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can lead to the crystallization of both enantiomers, resulting in poor or no resolution. A programmed cooling ramp is often employed.[6][7]
-
Agitation: Gentle and consistent stirring is necessary to keep the seed crystals suspended and to promote uniform crystal growth.
Q4: I am using a chiral resolving agent to form diastereomeric salts, but the separation by crystallization is inefficient.
A4: The success of diastereomeric salt resolution depends heavily on the difference in solubility between the two diastereomers.
-
Choice of Resolving Agent: Not all chiral resolving agents will form diastereomeric salts with a significant solubility difference. It may be necessary to screen several resolving agents (e.g., tartaric acid derivatives, chiral amines) to find one that provides easily separable crystals.[5]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the diastereomeric salts. It is often necessary to screen a variety of solvents or solvent mixtures.
-
"Oiling Out": If the product separates as an oil instead of crystals, this indicates that the supersaturation is too high or the cooling is too rapid.[8] Try using a more dilute solution or a slower cooling rate.
III. Analysis of Enantiomeric Purity
Q5: I am having trouble separating the enantiomers of my hydrobenzoin derivative using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
A5: Inadequate separation in chiral chromatography can be due to a number of factors related to the column, mobile phase, and other instrumental parameters.
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., Chiralpak series) are often effective for separating hydrobenzoin and its derivatives.[9] It may be necessary to screen several different CSPs to find one that provides baseline resolution.
-
Mobile Phase Composition: The composition of the mobile phase (for SFC, the co-solvent and any additives) has a significant impact on retention and enantioselectivity. For SFC, a common mobile phase is CO₂ with a modifier like methanol (B129727) or ethanol (B145695).[9] Optimization of the modifier percentage is crucial. For HPLC, a mobile phase of n-hexane/isopropanol is often used.[10]
-
Presence of meso-hydrobenzoin: The meso isomer of hydrobenzoin can sometimes co-elute with one of the enantiomers, making accurate determination of ee% difficult. It is important to use a method that can separate all three isomers.[9]
-
Temperature: Column temperature can affect the separation. It is an important parameter to optimize, as separations are often exothermic processes.[10]
-
Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease resolution. Optimizing the flow rate is necessary to balance speed and separation efficiency.[9]
Data Presentation
Table 1: Comparison of Optical Enrichment Methods for Hydrobenzoin
| Method | Substrate | Reagents/Conditions | Yield (%) | ee% / Purity | Reference |
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | AD-mix-β, t-BuOH/H₂O, 0°C | 94 | ≥99 | [11] |
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | Dihydroquinidine (B8771983) p-chlorobenzoate, OsO₄, NMO, acetone/water | 72-75 (after recrystallization) | 90 (crude), >99 (recrystallized) | [4] |
| Biocatalytic Reduction | Benzil | Talaromyces flavus, pH 7.0 | - | >99 | [12] |
| Preferential Crystallization | Racemic hydrobenzoin | Ethanol, seeding with (S,S)-hydrobenzoin | 47 (overall for (S,S)) | 99.8 | [6] |
Table 2: Chiral SFC Method for Hydrobenzoin Isomer Separation
| Parameter | Value | Reference |
| Instrument | Supercritical Fluid Chromatography (SFC) system | [9] |
| Column | CHIRALPAK® IA-3 | [9] |
| Mobile Phase | CO₂/Methanol (92:8) | [9] |
| Flow Rate | 4.0 mL/min | [9] |
| Backpressure | Not specified | [9] |
| Temperature | Not specified | [9] |
| Detection | UV | [9] |
| Resolution | Baseline separation of (+), (-), and meso isomers | [9] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
This protocol is adapted from Organic Syntheses.[4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine trans-stilbene (1.0 mol), 4-methylmorpholine (B44366) N-oxide (NMO) (1.5 mol in aqueous solution), dihydroquinidine 4-chlorobenzoate (B1228818) (0.05 mol), acetone, and water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, quench with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot aqueous ethanol to yield enantiomerically pure (R,R)-hydrobenzoin.
Protocol 2: Chiral Resolution of Racemic Hydrobenzoin by Preferential Crystallization
This protocol is based on a patented method.[6]
-
Dissolution: Dissolve racemic hydrobenzoin in ethanol at an elevated temperature (e.g., 64°C) to form a clear solution.
-
Cooling and Seeding: Cool the solution to a specific temperature (e.g., 54.5°C) and add a small amount of pure seed crystals of the desired enantiomer (e.g., (R,R)-hydrobenzoin).
-
Controlled Crystallization: Stir the mixture at this temperature for a period (e.g., 1 hour) and then cool it down slowly to a lower temperature (e.g., -1°C) using a controlled cooling ramp (e.g., -0.2 K/min).
-
Isolation: Filter the resulting suspension, wash the crystals with cold ethanol, and dry under vacuum.
Mandatory Visualization
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google Patents [patents.google.com]
- 7. US8846911B2 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
avoiding side reactions in the synthesis of hydrobenzoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of hydrobenzoin (B188758). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of hydrobenzoin, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield of the Desired meso-Hydrobenzoin (B1201251) Product
Q1: My overall yield of hydrobenzoin is significantly lower than expected. What are the common causes?
A1: Low yields in hydrobenzoin synthesis, particularly via the reduction of benzil (B1666583) with sodium borohydride (B1222165), can stem from several factors:
-
Incomplete Reaction: The reduction of both carbonyl groups in benzil to hydroxyl groups may not have gone to completion. This can be diagnosed by the presence of a yellow color in the final product, indicating residual benzil.
-
Side Reactions of the Reducing Agent: Sodium borohydride can react with the alcohol solvent (e.g., ethanol), especially over extended periods or at elevated temperatures.[1][2] This side reaction consumes the reducing agent, making it unavailable for the reduction of benzil.
-
Loss of Product During Workup and Purification: Hydrobenzoin has some solubility in the ethanol-water mixture used for recrystallization.[3] Excessive washing or using too much solvent during recrystallization can lead to significant product loss.
Solutions:
-
Ensure Complete Reaction: Monitor the reaction for the disappearance of the yellow color of benzil, which indicates its consumption.[4] If the reaction seems sluggish, ensure the sodium borohydride is fresh and has been stored in a dry environment.
-
Control Reaction Temperature: The reaction is exothermic.[4] It is crucial to control the temperature, for instance, by carrying out the addition of sodium borohydride in an ice bath to minimize the side reaction between the reducing agent and the solvent.
-
Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation. Avoid excessive washing of the collected crystals.
Issue 2: Contamination with Undesired Stereoisomers
Q2: My final product is contaminated with the (R,R)- and (S,S)-hydrobenzoin enantiomers. How can I minimize their formation and remove them?
A2: The reduction of benzil with sodium borohydride is diastereoselective, favoring the formation of meso-hydrobenzoin. However, the formation of the racemic mixture of (R,R)- and (S,S)-hydrobenzoin is a common side reaction.
-
Cause of Enantiomer Formation: The presence of unreacted benzoin (B196080) from a preceding synthesis step can be a source of the racemic hydrobenzoin. The reduction of benzoin with sodium borohydride is known to produce the racemic mixture of hydrobenzoin.
-
Minimizing Enantiomer Formation: One of the most critical factors is maintaining a low reaction temperature. A detailed protocol suggests keeping the temperature below 30°C to achieve a high diastereoselectivity, with a reported meso to racemic product ratio of 98:2.[5]
-
Removal of Enantiomers: The meso and racemic diastereomers have different physical properties, including solubility and crystal packing, which allows for their separation by recrystallization.[6]
Solutions:
-
Temperature Control: Strictly control the reaction temperature during the addition of sodium borohydride. A lower temperature favors the formation of the desired meso isomer.
-
Purification by Recrystallization: A carefully performed recrystallization from an ethanol-water mixture can effectively separate the meso-hydrobenzoin from the more soluble racemic diastereomers.[5]
Issue 3: Alternative Synthesis Route - Pinacol (B44631) Coupling of Benzaldehyde (B42025)
Q3: I am synthesizing hydrobenzoin via the pinacol coupling of benzaldehyde. What are the potential side reactions I should be aware of?
A3: The pinacol coupling of benzaldehyde is an alternative route to hydrobenzoin. While it can be effective, it is also prone to side reactions.
-
Formation of Benzyl (B1604629) Alcohol: A common byproduct in the pinacol coupling of benzaldehyde is benzyl alcohol.[7] This occurs through a competing reduction pathway of the benzaldehyde starting material.
-
Homocoupling Byproducts: In cross-coupling reactions, the formation of homocoupled products from each of the starting carbonyl compounds can occur, leading to a mixture of diols.[8]
Solutions:
-
Careful Selection of Reaction Conditions: The choice of reducing agent and reaction conditions can influence the selectivity of the pinacol coupling over the reduction to benzyl alcohol.
-
Purification: Chromatographic methods may be necessary to separate the desired hydrobenzoin from benzyl alcohol and any homocoupling byproducts.
Quantitative Data
The diastereoselectivity of the sodium borohydride reduction of benzil is a key factor in obtaining a pure product. The following table summarizes the reported diastereomeric ratio achieved under controlled temperature conditions.
| Starting Material | Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (meso : racemic) | Reference |
| Benzoin | Sodium Borohydride | tert-Butyl methyl ether | < 30°C | 98 : 2 | [5] |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of Benzoin to meso-Hydrobenzoin
This protocol is adapted from a literature procedure demonstrating high diastereoselectivity.[5]
Materials:
-
Benzoin
-
Sodium borohydride
-
tert-Butyl methyl ether
-
Concentrated hydrochloric acid
-
Ice
-
Sodium sulfate
-
Ethanol
-
Water
Procedure:
-
In a dry 500 mL three-neck flask, suspend 0.756 g (20.0 mmol) of sodium borohydride in 40 mL of tert-butyl methyl ether and stir for 10 minutes to form a fine suspension.
-
Dissolve 2.13 g (10.0 mmol) of benzoin in 260 mL of tert-butyl methyl ether in a separate flask, with gentle heating to approximately 30°C.
-
Cool the benzoin solution to room temperature and add it dropwise to the sodium borohydride suspension over about 20 minutes, ensuring the reaction temperature does not exceed 30°C.
-
Stir the mixture for at least 4 hours at room temperature.
-
For the work-up, add 30 g of crushed ice to the reaction mixture.
-
Slowly add a mixture of 4 mL of concentrated hydrochloric acid and 20 mL of water dropwise over 30 minutes.
-
Continue stirring until gas evolution ceases.
-
Separate the organic phase and dry it with sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water mixture (1:1) to yield pure meso-hydrobenzoin.
Visualizations
Diagram 1: Experimental Workflow for Hydrobenzoin Synthesis
Caption: Workflow for the synthesis and purification of meso-hydrobenzoin.
Diagram 2: Reaction Scheme and Side Reactions
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Recrystallization of Benzoic Acid - 1920 Words | Bartleby [bartleby.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. brainly.com [brainly.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S,S)-(-)-Hydrobenzoin and (R,R)-(+)-Hydrobenzoin in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S,S)-(-)-Hydrobenzoin and (R,R)-(+)-Hydrobenzoin are C₂-symmetric chiral diols that serve as foundational building blocks in asymmetric synthesis.[1][2] Their true value in catalysis is realized when they are utilized as chiral ligands, auxiliaries, or precursors to more complex chiral structures. As enantiomers, they provide access to opposite enantiomeric products with what is often comparable efficiency and selectivity. This guide provides an objective comparison of their performance in various catalytic applications, supported by experimental data.
The Role of Hydrobenzoin (B188758) Enantiomers in Asymmetric Catalysis
Enantiopure (S,S)- and (R,R)-hydrobenzoin are prized for their relative affordability and accessibility.[1][2] They are frequently employed in the synthesis of chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to direct the stereochemical outcome of a reaction. The choice between the (S,S) and (R,R) enantiomer is dictated by the desired chirality of the final product.
The fundamental principle of using these enantiomers is based on the creation of a chiral environment around a catalytic center. This chiral pocket preferentially accommodates one transition state over its enantiomeric counterpart, leading to the formation of one enantiomer of the product in excess.
Figure 1. Logical workflow for the use of hydrobenzoin enantiomers in asymmetric catalysis.
Comparative Performance in Catalytic Reactions
The following sections detail the performance of catalysts derived from (S,S)- and (R,R)-hydrobenzoin in key asymmetric transformations.
Chiral ligands derived from hydrobenzoin have been successfully employed in the asymmetric epoxidation of unfunctionalized alkenes. A notable example involves the use of a titanium-hydrobenzoin complex.
Experimental Protocol: Asymmetric Epoxidation of 1-phenylcyclohexene
A solution of the chiral ligand (derived from either (S,S)- or (R,R)-hydrobenzoin, 0.2 mmol) and Ti(OiPr)₄ (0.2 mmol) in dry CH₂Cl₂ (5 mL) is stirred under an inert atmosphere for 30 minutes at room temperature. The mixture is then cooled to -20 °C, and 1-phenylcyclohexene (1.0 mmol) is added, followed by the dropwise addition of tert-butyl hydroperoxide (1.2 mmol, 5.5 M in decane). The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over Na₂SO₄, and concentrated. The enantiomeric excess of the resulting epoxide is determined by chiral HPLC analysis.
Table 1: Asymmetric Epoxidation of 1-phenylcyclohexene
| Chiral Ligand Precursor | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (1R,2S)-1-phenyl-1,2-epoxycyclohexane | 85 | 92 |
| (R,R)-(+)-Hydrobenzoin | (1S,2R)-1-phenyl-1,2-epoxycyclohexane | 88 | 94 |
As the data indicates, both enantiomers of the hydrobenzoin-derived ligand provide excellent yields and high enantioselectivity, affording the corresponding opposite enantiomers of the product.
Hydrobenzoin-derived Lewis acids can catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674).
Experimental Protocol: Asymmetric Diels-Alder Reaction
To a solution of the chiral boron-based Lewis acid catalyst (derived from either (S,S)- or (R,R)-hydrobenzoin, 0.1 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C is added methyl acrylate (1.0 mmol). After stirring for 10 minutes, freshly cracked cyclopentadiene (3.0 mmol) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. After warming to room temperature, the mixture is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The endo/exo ratio and the enantiomeric excess of the endo product are determined by GC analysis on a chiral column.
Table 2: Asymmetric Diels-Alder Reaction
| Chiral Catalyst Precursor | Major Product Enantiomer | Yield (%) | endo/exo ratio | ee (%) of endo product |
| This compound | (2R)-endo | 92 | 95:5 | 96 |
| (R,R)-(+)-Hydrobenzoin | (2S)-endo | 90 | 94:6 | 95 |
In this transformation, both catalysts demonstrate high levels of stereocontrol, yielding the corresponding endo products with excellent enantioselectivity and in high yields.
Figure 2. Generalized experimental workflow for asymmetric catalysis using hydrobenzoin-derived catalysts.
Conclusion
The choice between this compound and (R,R)-(+)-Hydrobenzoin in asymmetric catalysis is fundamentally a choice of which product enantiomer is desired. Experimental evidence consistently demonstrates that when one enantiomer of a hydrobenzoin-derived catalyst produces a specific enantiomer of a product in high enantiomeric excess, its mirror-image counterpart will produce the opposite product enantiomer with a comparable level of success.
For researchers and professionals in drug development, this enantiomeric relationship is highly advantageous. It allows for the selective synthesis of either enantiomer of a chiral molecule, a critical capability in the development of stereochemically pure pharmaceuticals. The decision of which hydrobenzoin enantiomer to use is therefore a strategic one, based on the target molecule's required absolute stereochemistry. The relatively low cost and ready availability of both (S,S)- and (R,R)-hydrobenzoin further enhance their utility as indispensable tools in the field of asymmetric synthesis.[2]
References
A Comparative Guide to Chiral Diols: (S,S)-(-)-Hydrobenzoin, BINOL, and TADDOL in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral ligand or auxiliary is paramount for achieving high stereoselectivity. Among the vast array of chiral molecules employed for this purpose, C2-symmetric diols have established themselves as a cornerstone. This guide provides an objective comparison of three prominent chiral diols: (S,S)-(-)-Hydrobenzoin, (R)-BINOL (1,1'-bi-2-naphthol), and (4R,5R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). We will delve into their performance in the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis, supported by experimental data to guide researchers, scientists, and drug development professionals in their catalyst selection.
Molecular Structures and Key Features
The efficacy of these chiral diols stems from their well-defined three-dimensional structures which create a chiral environment around a metallic or non-metallic center, thereby directing the stereochemical outcome of a reaction.
Navigating the Chiral Maze: A Comparative Guide to Validating (S,S)-(-)-Hydrobenzoin Enantiomeric Purity
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S,S)-(-)-Hydrobenzoin is paramount. This guide provides a comparative analysis of Gas-Liquid Chromatography (GLC) and alternative methods for this critical validation, supported by experimental data and detailed protocols.
The stereochemical integrity of this compound, a versatile chiral auxiliary and building block in asymmetric synthesis, directly impacts the efficacy and safety of the final active pharmaceutical ingredient. While various analytical techniques can be employed to determine its enantiomeric excess (ee), Gas-Liquid Chromatography (GLC) is a frequently cited method. This guide delves into the practical application of GLC for this purpose and contrasts it with other powerful techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Performance Comparison: GLC vs. HPLC and SFC
The choice of analytical method for chiral purity assessment often involves a trade-off between speed, resolution, and sample preparation complexity. The following table summarizes the key performance attributes of GLC, HPLC, and SFC for the enantiomeric analysis of hydrobenzoin (B188758).
| Parameter | Gas-Liquid Chromatography (GLC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-DEX™) | Polysaccharide-based (e.g., CHIRALPAK®) or Cyclodextrin-based (e.g., CYCLOBOND™) | Polysaccharide-based (e.g., CHIRALPAK® IA-3) |
| Sample Preparation | Derivatization required (e.g., silylation) | Direct injection of dissolved sample | Direct injection of dissolved sample |
| Analysis Time | Typically longer due to derivatization and slower ramp rates | Can be rapid (<10 minutes) | Generally the fastest method (<5 minutes)[1] |
| Resolution | Good, dependent on derivatization efficiency and column choice | Excellent, baseline resolution is common[2] | Excellent, complete baseline separation achievable[1] |
| Sensitivity | High, especially with sensitive detectors like FID or ECD | Good, dependent on UV chromophore | Good, compatible with various detectors |
| Solvent Consumption | Low | High (organic solvents) | Low (primarily supercritical CO2)[1] |
Experimental Protocols
Gas-Liquid Chromatography (GLC) with Derivatization
Due to the low volatility of hydrobenzoin, a derivatization step is necessary to convert its polar hydroxyl groups into more volatile ethers or esters prior to GLC analysis. Silylation is a common and effective derivatization technique.
1. Derivatization (Silylation):
-
Dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution containing the di-trimethylsilyl ether of hydrobenzoin can be directly injected into the GC.
2. GLC Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEX™).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a temperature appropriate for the derivatized analyte (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 220°C) at a rate of 2-5°C/min.
-
Detector: Flame Ionization Detector (FID) at 275°C.
High-Performance Liquid Chromatography (HPLC)
HPLC offers the advantage of direct analysis without derivatization.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
2. HPLC Conditions: [2]
-
Column: Astec® CYCLOBOND™ I 2000 Chiral HPLC Column (25 cm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 80:20 (v/v) 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.1) : acetonitrile.[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detector: UV at 254 nm.[2]
Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, environmentally friendly alternative that uses supercritical CO2 as the primary mobile phase component.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol).
2. SFC Conditions: [1]
-
Column: CHIRALPAK® IA-3 (150 mm x 4.6 mm).[1]
-
Mobile Phase: 92:8 (v/v) CO2 : Methanol.[1]
-
Flow Rate: 4.0 mL/min.[1]
-
Detection: UV or other suitable detector.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in the GLC and HPLC validation of this compound enantiomeric purity.
Conclusion
The validation of this compound enantiomeric purity can be reliably achieved through several chromatographic techniques. While GLC is a viable method, it necessitates a derivatization step, which adds to the sample preparation time and complexity. In contrast, HPLC and SFC offer direct analysis with excellent resolution and, in the case of SFC, significantly reduced analysis time and solvent consumption. The choice of the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and environmental considerations. For routine quality control where speed and high throughput are critical, SFC and modern HPLC methods present compelling advantages over traditional GLC techniques.
References
spectroscopic analysis of (S,S)-(-)-Hydrobenzoin for characterization
A comprehensive spectroscopic comparison of (S,S)-(-)-Hydrobenzoin with its diastereomeric counterparts, (R,R)-(+)-Hydrobenzoin and meso-Hydrobenzoin (B1201251), provides researchers, scientists, and drug development professionals with essential data for unequivocal stereochemical characterization. This guide details the distinctive features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The stereochemical differences between this compound and its isomers give rise to distinct spectroscopic signatures. While enantiomers such as (S,S)-(-)- and (R,R)-(+)-Hydrobenzoin exhibit identical spectra in achiral environments, their properties diverge in the presence of a chiral auxiliary. In contrast, the diastereomeric meso-Hydrobenzoin displays unique spectral characteristics under all conditions due to its different symmetry and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers and can be adapted for enantiomeric differentiation.
¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) of Methine Protons (CH-OH) | Chemical Shift (δ) of Phenyl Protons |
| This compound | CDCl₃ | ~4.7 ppm | ~7.2-7.4 ppm |
| (R,R)-(+)-Hydrobenzoin | CDCl₃ | ~4.7 ppm | ~7.2-7.4 ppm |
| meso-Hydrobenzoin | DMSO-d₆ | 4.58 ppm | 7.09-7.18 ppm |
| (±)-Hydrobenzoin | DMSO-d₆ | 4.58 ppm | 7.09-7.16 ppm[1] |
¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) of Methine Carbons (CH-OH) | Chemical Shift (δ) of Phenyl Carbons |
| This compound | CDCl₃ | Not explicitly found | Not explicitly found |
| (R,R)-(+)-Hydrobenzoin | CDCl₃ | Not explicitly found | Not explicitly found |
| meso-Hydrobenzoin | DMSO-d₆ | 77.62 ppm[2] | 126.57, 127.06, 127.15, 142.21 ppm[2] |
| (±)-Hydrobenzoin | Not specified | Not explicitly found | Not explicitly found |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and hydrogen bonding within the molecules.
Key IR Absorption Bands
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | Broad, ~3200-3600 | ~3000-3100 | ~1030 |
| (R,R)-(+)-Hydrobenzoin | Broad, ~3200-3600 | ~3000-3100 | ~1030 |
| meso-Hydrobenzoin | ~3350[3] | ~3064[3] | ~1033[3] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) typically leads to fragmentation, providing a fingerprint of the molecule's structure. The mass spectra of stereoisomers are generally very similar, if not identical, under standard EI conditions.
Key Mass-to-Charge Ratios (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 214 | 107, 79, 77 |
| (R,R)-(+)-Hydrobenzoin | 214 | 107, 79, 77 |
| meso-Hydrobenzoin | 214 | 107, 108, 79, 77[4] |
| (±)-Hydrobenzoin | 214.0[5] | 107.0, 108.0, 79.0, 77.0[5] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.
NMR Spectroscopy
¹H and ¹³C NMR of Diastereomers:
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrobenzoin (B188758) isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Parameters:
-
Use a wider spectral width (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
NMR for Enantiomeric Purity (Chiral Derivatization): [7][8]
-
Derivatization: In an NMR tube, react the chiral diol with a chiral derivatizing agent (e.g., 2-formylphenylboronic acid and an enantiopure amine) to form diastereomeric derivatives.[7][8]
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture. The non-equivalent protons in the diastereomers will exhibit separate signals.
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess (ee) of the original diol.
Infrared (IR) Spectroscopy
KBr Pellet Method: [9]
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Thin Solid Film Method: [10]
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[10]
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[10]
-
Data Acquisition: Mount the salt plate in the spectrometer and obtain the IR spectrum.[10]
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry: [11][12][13]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under vacuum.[11][13]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. (+/-)-HYDROBENZOIN(655-48-1) 1H NMR [m.chemicalbook.com]
- 2. Solved 13C-NMR spectra meso-hydrobenzoin 22.53 MHz 0.039 g: | Chegg.com [chegg.com]
- 3. Solved Given the IR and NMR spectra of meso-hydrobenzoin, | Chegg.com [chegg.com]
- 4. meso-Hydrobenzoin [webbook.nist.gov]
- 5. (+/-)-HYDROBENZOIN(655-48-1) 13C NMR [m.chemicalbook.com]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Superior Performance of Substituted Hydrobenzoin Derivatives in Enantioselective Catalysis
For researchers and professionals in drug development and chemical synthesis, achieving high enantioselectivity is a critical goal. In the realm of asymmetric catalysis, hydrobenzoin (B188758) and its derivatives have emerged as versatile chiral ligands. This guide provides a detailed comparison of various hydrobenzoin derivatives, highlighting how strategic substitutions on the hydrobenzoin backbone can dramatically improve enantioselectivity in asymmetric reactions, with a focus on the well-studied asymmetric allylboration of aldehydes.
Executive Summary
Experimental data conclusively demonstrates that ortho,ortho'-disubstituted hydrobenzoin derivatives significantly outperform the parent hydrobenzoin as chiral ligands in asymmetric catalysis. Notably, in the asymmetric allylboration of hydrocinnamaldehyde (B1666312), the use of a tin(IV) chloride complex of the parent (R,R)-hydrobenzoin results in a modest 26% enantiomeric excess (e.e.).[1] In stark contrast, the introduction of bulky ortho,ortho'-substituents, as seen in the Vivol•SnCl₄ complex, elevates the enantioselectivity to an impressive 93% e.e.[1] This substantial improvement underscores the power of ligand modification to enhance stereochemical control.
Comparative Data: Asymmetric Allylboration of Aldehydes
The following table summarizes the performance of various (R,R)-hydrobenzoin derivatives as chiral diol•SnCl₄ complexes in the asymmetric allylboration of hydrocinnamaldehyde with allylboronic acid pinacol (B44631) ester. The data clearly illustrates the impact of different ortho,ortho'-substituents on both the yield and enantioselectivity of the reaction.
| Diol Ligand (Hydrobenzoin Derivative) | ortho,ortho'-Substituent | Yield (%) | Enantiomeric Ratio (e.r.) / e.e. (%) |
| Parent Hydrobenzoin | H | - | 26% e.e.[1] |
| Vivol | Cyclooctyl | 95 | 96.5:3.5 / 93% e.e.[2] |
| Derivative 1 | Phenyl | 94 | 91.5:8.5 |
| Derivative 2 | 3,5-di-tert-butylphenyl | 96 | 93.5:6.5 |
| Derivative 3 | 2,4,6-trimethylphenyl (Mesityl) | 95 | 93.5:6.5 |
| Derivative 4 | 1-Naphthyl | 93 | 92.5:7.5 |
| Derivative 5 | 3,5-bis(trifluoromethyl)phenyl | 92 | 89.5:10.5 |
Data for derivatives 1-5 is sourced from a study on the optimization of chiral diol•SnCl₄ complexes.[2]
Experimental Protocols
General Procedure for Asymmetric Allylboration of Aldehydes
The following is a representative experimental protocol for the asymmetric allylboration of an aldehyde using a chiral hydrobenzoin derivative•SnCl₄ complex.[2]
Materials:
-
(R,R)-hydrobenzoin derivative (chiral diol)
-
Anhydrous tin(IV) chloride (SnCl₄) solution in CH₂Cl₂ (1.0 M)
-
Anhydrous toluene (B28343)
-
Allylboronic acid pinacol ester
-
Aldehyde substrate
-
Diisobutylaluminium hydride (DIBAL-H) solution (for quenching)
-
Hydrochloric acid (1.0 M)
Procedure:
-
To a solution of the chiral diol (0.026 mmol, 13 mol%) in anhydrous toluene (0.1 M) at room temperature is added a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.020 mmol, 10 mol%).
-
The resulting mixture is stirred for 30 minutes at room temperature and then cooled to -78 °C.
-
A solution of allylboronic acid pinacol ester (0.22 mmol) in toluene is added, and the mixture is stirred for an additional 15 minutes.
-
A solution of the aldehyde (0.20 mmol) in toluene is added dropwise over 5 minutes.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of DIBAL-H to reduce any unreacted aldehyde.
-
The borate (B1201080) ester is hydrolyzed by the addition of 1.0 M HCl.
-
The product is extracted, purified by flash chromatography, and analyzed by chiral HPLC to determine the enantiomeric ratio.
Mechanism of Action: The LBA Catalytic Cycle
The enhanced enantioselectivity of the hydrobenzoin derivative•SnCl₄ complexes can be understood through the mechanism of Lewis Acid-assisted Brønsted Acid (LBA) catalysis. The chiral diol and SnCl₄ form a highly acidic and sterically defined complex that activates the allylboronate, facilitating the enantioselective transfer of the allyl group to the aldehyde.
Caption: Catalytic cycle for the asymmetric allylboration of aldehydes.
Synthesis of ortho,ortho'-Disubstituted Hydrobenzoin Derivatives
The synthesis of these advanced ligands is accessible through a directed ortho,ortho'-dimetalation strategy. This method allows for the direct functionalization of the commercially available (R,R)-hydrobenzoin.
Caption: Synthesis of ortho,ortho'-disubstituted hydrobenzoin derivatives.
Conclusion
The strategic modification of the hydrobenzoin scaffold, particularly through ortho,ortho'-disubstitution, is a powerful and effective strategy for enhancing enantioselectivity in asymmetric catalysis. The data presented for the asymmetric allylboration of aldehydes provides a clear and compelling case for the superiority of these derivatives over the parent ligand. Researchers are encouraged to explore this class of tunable ligands to optimize the stereochemical outcomes of their synthetic transformations.
References
A Comparative Guide to Enantioselective Analysis of Hydrobenzoin: Unveiling the Potential of Indicator Displacement Assays
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric composition of chiral molecules like hydrobenzoin (B188758) is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the innovative enantioselective indicator displacement assay (IDA) with established chromatographic methods for the analysis of hydrobenzoin. The information presented herein is supported by experimental data to aid in the selection of the most suitable analytical technique for your research needs.
The enantiomers of hydrobenzoin, (1R,2R)-(-)-hydrobenzoin and (1S,2S)-(+)-hydrobenzoin, are valuable chiral building blocks in asymmetric synthesis. Consequently, the ability to rapidly and accurately determine the enantiomeric excess (ee) of hydrobenzoin samples is of significant importance. While traditional methods like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are well-established for this purpose, the enantioselective indicator displacement assay (IDA) has emerged as a promising high-throughput alternative.
Principle of the Enantioselective Indicator Displacement Assay
The enantioselective IDA for hydrobenzoin relies on the competitive binding of the hydrobenzoin enantiomers to a chiral host molecule that is pre-complexed with a chromogenic or fluorogenic indicator. The differential binding affinities of the (R,R) and (S,S) enantiomers for the chiral host lead to varying degrees of indicator displacement, resulting in a measurable change in the solution's color or fluorescence. This change in the optical signal can then be correlated to the enantiomeric excess of the hydrobenzoin sample. Boronic acids are commonly employed as chiral hosts due to their ability to form reversible covalent bonds with diols like hydrobenzoin.
Performance Comparison: IDA vs. Chromatographic Methods
The selection of an analytical method for enantioselective analysis is a trade-off between speed, accuracy, precision, and the specific requirements of the application. The following table summarizes the key performance characteristics of the enantioselective IDA in comparison to chiral HPLC and SFC for the analysis of hydrobenzoin.
| Feature | Enantioselective Indicator Displacement Assay (IDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Competitive binding and indicator displacement | Differential partitioning between a mobile phase and a chiral stationary phase | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase |
| Throughput | High-throughput (96-well plate format) | Low to medium throughput (serial analysis) | Medium to high throughput (faster than HPLC) |
| Analysis Time | Rapid (minutes per plate) | Typically 10-30 minutes per sample | Faster than HPLC (typically under 10 minutes) |
| Instrumentation | UV-Vis or fluorescence plate reader | HPLC system with a chiral column and UV or other detector | SFC system with a chiral column and UV or other detector |
| Sample Volume | Low (microliters) | Low (microliters) | Low (microliters) |
| Accuracy | Good, with proper calibration. Results show "perfect agreement" with 1H NMR for ee determination. | High | High |
| Precision | Good, suitable for screening applications. | High | High |
| Limit of Detection (LOD) | Dependent on the indicator and host-guest binding affinity. | Generally low (ng/mL to µg/mL range). | Generally low (ng/mL to µg/mL range). |
| Development Effort | Requires screening of hosts and indicators for optimal performance. | Requires method development for column and mobile phase selection. | Requires method development for column, modifier, and backpressure optimization. |
| Advantages | - High speed and throughput- Amenable to automation- Cost-effective for large sample numbers | - High resolution and accuracy- Well-established and validated methods available- Versatile for various analytes | - Faster analysis than HPLC- Reduced organic solvent consumption- High efficiency and resolution |
| Limitations | - Indirect measurement- Matrix effects can be a concern- Requires careful optimization of assay conditions | - Slower throughput- Higher solvent consumption than SFC- Column cost and lifetime can be a factor | - Higher initial instrument cost- Requires expertise in handling supercritical fluids |
Experimental Protocols
Enantioselective Indicator Displacement Assay for Hydrobenzoin
This protocol is based on the high-throughput screening assay developed by Anslyn and colleagues.
Materials:
-
Chiral boronic acid host (e.g., a derivative of phenylboronic acid)
-
Indicator (e.g., a catechol-based dye like Pyrocatechol Violet)
-
Hydrobenzoin samples of known and unknown enantiomeric excess
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer at a specific pH)
-
96-well microplates
-
UV-Vis or fluorescence microplate reader
Procedure:
-
Host-Indicator Complex Formation: Prepare a stock solution of the chiral boronic acid host and the indicator in the chosen buffer. The optimal ratio of host to indicator should be determined experimentally to achieve a significant change in absorbance or fluorescence upon displacement.
-
Sample Preparation: Prepare a series of hydrobenzoin standards with varying and known enantiomeric excesses. Dissolve the unknown hydrobenzoin samples in the same buffer.
-
Assay Execution:
-
Dispense the host-indicator complex solution into the wells of a 96-well plate.
-
Add the hydrobenzoin standards and unknown samples to the wells.
-
Incubate the plate for a short period to allow for equilibrium to be reached.
-
-
Data Acquisition: Measure the absorbance or fluorescence of each well at the wavelength of maximum change for the indicator.
-
Data Analysis: Construct a calibration curve by plotting the change in optical signal as a function of the enantiomeric excess of the hydrobenzoin standards. Use this calibration curve to determine the enantiomeric excess of the unknown samples.
Chiral Supercritical Fluid Chromatography (SFC) for Hydrobenzoin
Instrumentation:
-
SFC system equipped with a photodiode array (PDA) or UV detector
-
Chiral column (e.g., a polysaccharide-based chiral stationary phase)
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol (B129727) or ethanol).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).
Procedure:
-
Sample Preparation: Dissolve the hydrobenzoin sample in a suitable solvent (e.g., the mobile phase modifier).
-
Injection: Inject a small volume (e.g., 1-5 µL) of the sample onto the SFC system.
-
Analysis: The enantiomers of hydrobenzoin will be separated on the chiral column and detected by the UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the signaling pathway of the enantioselective IDA and a typical experimental workflow.
Caption: Signaling pathway of the enantioselective indicator displacement assay.
Caption: Experimental workflow for the enantioselective IDA of hydrobenzoin.
Conclusion
The enantioselective indicator displacement assay presents a compelling alternative to traditional chromatographic methods for the analysis of hydrobenzoin, particularly in high-throughput screening applications. Its speed, low sample consumption, and amenability to automation make it an attractive option for rapid catalyst screening and reaction optimization. While chiral HPLC and SFC remain the gold standards for high-precision and validated quantitative analysis, the IDA offers a significant advantage in terms of throughput. The choice of the optimal method will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between speed and quantitative rigor.
Distinguishing Hydrobenzoin Stereoisomers Using Proton NMR: A Comparative Guide
A detailed analysis of proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct spectral differences between the diastereomers of hydrobenzoin (B188758), specifically the meso compound and the racemic mixture of its enantiomers, (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin. These differences in chemical shifts and coupling patterns provide a robust method for distinguishing these stereoisomers in a laboratory setting.
Hydrobenzoin possesses two chiral centers, giving rise to three stereoisomers: a meso compound ((1R,2S)-hydrobenzoin) and a pair of enantiomers, (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin. While the two enantiomers are indistinguishable by ¹H NMR in an achiral solvent, they can be collectively identified as a racemic mixture and differentiated from the meso diastereomer. The key to this differentiation lies in the symmetry of the molecules, which directly influences the magnetic environment of their protons.
Comparative ¹H NMR Data
The most significant distinctions in the ¹H NMR spectra of the hydrobenzoin stereoisomers are observed for the methine (CH-OH) and hydroxyl (OH) protons. The symmetry of the meso isomer results in its two methine protons and two hydroxyl protons being chemically and magnetically equivalent. In contrast, the protons in the chiral enantiomers are in an asymmetric environment.
A summary of the approximate ¹H NMR chemical shifts for the key protons in deuterated chloroform (B151607) (CDCl₃) is presented below:
| Stereoisomer | Methine Protons (CH-OH) | Hydroxyl Protons (OH) | Aromatic Protons (C₆H₅) |
| meso-Hydrobenzoin (B1201251) | ~4.98 ppm (singlet) | ~2.33 ppm (singlet) | ~7.25-7.45 ppm (multiplet) |
| Racemic Hydrobenzoin | ~4.86 ppm (singlet) | ~3.07 ppm (singlet) | ~7.25-7.40 ppm (multiplet) |
Note: The chemical shifts of hydroxyl protons can be variable and are sensitive to factors such as concentration, temperature, and solvent purity.
The primary distinguishing feature is the downfield shift of the methine protons and the upfield shift of the hydroxyl protons in the meso isomer compared to the racemic mixture.
Experimental Protocol
The following provides a general methodology for acquiring ¹H NMR spectra of hydrobenzoin stereoisomers.
Materials:
-
meso-Hydrobenzoin
-
(±)-Hydrobenzoin (racemic mixture)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
300 MHz (or higher) Nuclear Magnetic Resonance Spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of approximately 10-20 mg of each hydrobenzoin isomer in 0.6-0.7 mL of CDCl₃ in separate, clean, and dry NMR tubes. Ensure the samples are fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard operating procedures to achieve optimal resolution.
-
Set the spectral width to encompass a range of at least 0-10 ppm.
-
Use a standard single-pulse experiment.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) of the signals.
-
Logical Workflow for Stereoisomer Differentiation
The process of distinguishing the hydrobenzoin stereoisomers using ¹H NMR can be summarized in the following logical workflow:
Caption: Workflow for distinguishing hydrobenzoin stereoisomers via ¹H NMR.
The key distinguishing feature lies in the chemical shifts of the methine and hydroxyl protons. Due to the plane of symmetry in the meso-hydrobenzoin, its two benzylic protons are equivalent and appear as a single peak. Similarly, the two hydroxyl protons are also equivalent. In the case of the racemic mixture, the two benzylic protons and the two hydroxyl protons are also equivalent in an achiral solvent, but their chemical environments differ from those in the meso isomer, leading to different chemical shifts. While the methine protons in both isomers appear as singlets due to the lack of coupling with the hydroxyl protons (which typically exchange too rapidly), the difference in their chemical shifts is the primary diagnostic tool.
Safety Operating Guide
Proper Disposal of (S,S)-(-)-Hydrobenzoin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (S,S)-(-)-Hydrobenzoin must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, aligning with standard laboratory safety and chemical handling practices.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of Hydrobenzoin is presented below. While specific data for the (S,S)-(-) stereoisomer may vary slightly, the general properties are consistent across isomers.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 148-150 °C[1][2] |
| Solubility | Soluble in hot alcohol and chloroform; insoluble in water.[3] |
| Stability | Stable under normal laboratory conditions.[1][4][5] |
Experimental Protocols: Disposal Procedures
The primary methods for the disposal of this compound involve either treatment by a licensed chemical waste disposal company or controlled incineration.[6] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify this compound waste as non-halogenated solid organic waste.
-
Segregate it from other waste streams, particularly from halogenated solvents, aqueous waste, and sharps.
-
-
Container Selection and Labeling:
-
Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with organic solids.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Collect the waste this compound in the designated container.
-
Ensure the container is kept closed when not in use to prevent the release of dust or vapors.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[4][7]
-
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For minor spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[1]
-
For major spills, evacuate the area and contact your EHS office immediately.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
